The following technical guide details the chemical properties, synthesis, and applications of 4-(2-Chloroethoxy)phenol. A Bifunctional Scaffold for Medicinal Chemistry & Linker Design [1] CAS Number: 100238-55-9 Molecula...
Part 1: Executive Summary & Molecular Architecture[1]
4-(2-Chloroethoxy)phenol is a high-value bifunctional building block characterized by two distinct reactive centers: a nucleophilic phenolic hydroxyl group and an electrophilic alkyl chloride.[1] This dual nature makes it a "privileged scaffold" in drug discovery, particularly for synthesizing phenoxyethyl-amine motifs found in GPCR ligands (e.g., beta-blockers, antipsychotics) and as a rigid linker in PROTAC (Proteolysis Targeting Chimera) design.[1]
Its utility lies in the ability to selectively functionalize one end of the molecule without disturbing the other, provided specific pH and solvent conditions are maintained.[1]
Physicochemical Profile[1][5][6][7][8][9][10][11]
Property
Value
Context for Application
Appearance
White to off-white crystalline solid
High purity required to avoid coloration in dye synthesis.[1]
Melting Point
48–52 °C (Lit.)
Low melting point requires cold storage to prevent caking.[1]
Boiling Point
~302 °C (at 760 mmHg)
High thermal stability allows for elevated reaction temperatures.[1]
Density
1.235 g/cm³
Denser than water; facilitates phase separation in aqueous workups.[1]
Solubility
Soluble in MeOH, EtOH, DMSO, EtOAc
Poor water solubility requires organic co-solvents for biological assays.[1]
pKa (Phenol)
~9.9
Acidity allows selective deprotonation over the alkyl chloride.[1]
Part 2: Synthetic Routes & Process Chemistry[1]
Achieving high selectivity for the mono-alkylated product (4-(2-chloroethoxy)phenol) over the bis-alkylated byproduct (1,4-bis(2-chloroethoxy)benzene) is the primary challenge in synthesis.[1]
Protocol 1: Selective Mono-Alkylation of Hydroquinone[1]
Mechanism: Nucleophilic substitution (
) of hydroquinone on 1-bromo-2-chloroethane.[1]
Critical Control Point: The stoichiometry of hydroquinone must be in excess (2.5–3.0 equivalents) to statistically favor mono-alkylation.[1]
Solvent: Acetone or Acetonitrile (Reagent Grade)[1]
Step-by-Step Methodology:
Dissolution: Charge a reaction vessel with Hydroquinone (3.0 eq) and Acetone (0.5 M concentration relative to HQ).
Base Addition: Add
(1.2 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution will darken due to partial oxidation of the phenoxide.[1]
Electrophile Addition: Add 1-Bromo-2-chloroethane (1.0 eq) dropwise over 1 hour. Causality: Slow addition prevents high local concentrations of the alkylating agent, reducing bis-alkylation.[1]
Reflux: Heat the mixture to reflux (approx. 56 °C for acetone) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
Redissolve residue in Ethyl Acetate and wash with 1M HCl (to neutralize residual phenoxide) followed by water.[1]
Purification: The excess hydroquinone is water-soluble; however, rigorous washing with 5% NaOH can remove unreacted HQ if the product is kept in the organic phase (careful pH control required as product is also a phenol).[1] Alternatively, use column chromatography on silica gel.[1]
Visualization: Synthetic Pathway & Byproduct Control
Figure 1: Reaction scheme highlighting the competitive pathway to the bis-alkylated impurity and the stoichiometric control required to favor the target mono-ether.
Part 3: Reactivity Landscape & Drug Development Applications[1]
The molecule's value is defined by its orthogonal reactivity .[1] The phenol (
) and alkyl chloride () can be manipulated independently.[1]
The "Linker" Strategy (Cl-Displacement)
The chloroethyl group is a "masked" amine handle.[1] In medicinal chemistry, this motif is used to link pharmacophores to solubilizing groups (e.g., piperazines).[1]
Reaction: Finkelstein modification or direct amination.[1]
Protocol: React 4-(2-chloroethoxy)phenol with a secondary amine (e.g., N-methylpiperazine) in DMF with NaI (catalytic) and
at 80 °C.
Application: Synthesis of Aripiprazole analogs or Tamoxifen derivatives where the ethoxy-amine chain is critical for receptor binding depth.[1]
The "Core" Strategy (Phenol Functionalization)
The phenol group serves as the anchor point for building complex aryl systems.[1]
Reaction: Suzuki-Miyaura Coupling (requires conversion of phenol to triflate) or Williamson Ether Synthesis.[1]
Application: Creating bi-aryl ether scaffolds common in Tyrosine Kinase Inhibitors (TKIs) .[1]
Visualization: Divergent Reactivity[1]
Figure 2: Divergent synthetic pathways.[1] Path A utilizes the alkyl chloride for amine coupling, while Path B utilizes the phenol for scaffold extension.[1]
Part 4: Safety & Handling (E-E-A-T)[1]
As a chlorophenol derivative, this compound poses specific risks that must be mitigated via engineering controls.
Skin Sensitization: Like many alkylating agents, the chloroethoxy tail can alkylate skin proteins, leading to allergic contact dermatitis.[1] Double-gloving (Nitrile) is mandatory.[1]
Ocular Hazards: Phenols are corrosive to corneal tissue.[1] Use a full face shield when handling >10g quantities.[1]
Storage: Store under inert atmosphere (
) at 2–8 °C. The phenol group is prone to oxidation (turning pink/brown) upon prolonged air exposure.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13576282, 4-(2-Chloroethoxy)phenol.[1] Retrieved from [Link]
EPA CompTox Chemicals Dashboard. Phenol, 4-(2-chloroethoxy)- Details.[1] Retrieved from [Link][1]
4-(2-Chloroethoxy)phenol is a high-value bifunctional building block extensively utilized in medicinal chemistry and materials science. Characterized by its dual reactivity—possessing both a nucleophilic phenolic hydroxyl group and an electrophilic alkyl chloride—it serves as a critical "anchor" molecule. This distinct structural motif allows for the precise attachment of pharmacophores, particularly in the synthesis of arylpiperazine-based antipsychotics , antifungals , and liquid crystalline polymers .
This guide provides a comprehensive technical analysis of 4-(2-Chloroethoxy)phenol, detailing optimized synthetic protocols, reactivity profiles, and its role as a linchpin in modern drug discovery.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
Property
Data
Note
Molecular Formula
C₈H₉ClO₂
Molecular Weight
172.61 g/mol
Appearance
White to off-white crystalline solid
Often waxy in crude form
Boiling Point
301.8°C (at 760 mmHg)
Predicted / High thermal stability
Flash Point
136.3°C
Density
1.235 g/cm³
Denser than water
Solubility
Soluble in MeOH, DCM, Ethyl Acetate
Sparingly soluble in water
pKa (Phenol)
~10.0
Typical for phenol derivatives
LogP
~1.9 - 2.2
Moderate lipophilicity
Synthetic Pathways & Production
The synthesis of 4-(2-Chloroethoxy)phenol requires careful control to favor mono-alkylation over bis-alkylation. The standard industrial route involves the Williamson ether synthesis using hydroquinone and 1-bromo-2-chloroethane.
Dissolution: Dissolve Hydroquinone (3 eq) in Acetone under nitrogen atmosphere.
Base Addition: Add anhydrous K₂CO₃ (1.2 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
Alkylation: Add 1-Bromo-2-chloroethane (1 eq) dropwise over 1 hour. Note: The bromide is selectively displaced over the chloride due to the weaker C-Br bond.
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 12–18 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3).
Redissolve in Ethyl Acetate and wash with water to remove excess unreacted Hydroquinone (water-soluble).
The organic layer contains the product and trace bis-alkylated byproduct.
Purification: Recrystallize from Toluene/Hexane or perform column chromatography to isolate the pure mono-ether.
Synthesis Workflow Diagram
Figure 1: Selective synthesis workflow prioritizing mono-alkylation via stoichiometry control.
Reactivity Profile & Applications
The utility of 4-(2-Chloroethoxy)phenol lies in its orthogonal reactivity . It acts as a bridge, allowing chemists to modify one end of the molecule without disturbing the other.
The "Bifunctional Linker" Concept
Phenolic -OH:
Reactivity: Nucleophilic.
Application: Can be coupled to aromatic cores (e.g., via Ullmann coupling or esterification) to extend a scaffold.
Alkyl Chloride -CH₂CH₂Cl:
Reactivity: Electrophilic (susceptible to nucleophilic substitution).
Application: Reacts with secondary amines (piperazines, morpholines) to form the "tail" of many GPCR-targeting drugs.
This compound is a primary intermediate for synthesizing Phenylpiperazine derivatives , a class of drugs often used as serotonin (5-HT) and dopamine receptor modulators (e.g., Aripiprazole analogs, Trazodone-like scaffolds).
Protocol: Amination of the Alkyl Chloride
Reagents: 4-(2-Chloroethoxy)phenol + 1-Phenylpiperazine + KI (Catalyst) + K₂CO₃.
Conditions: DMF or Acetonitrile, 80°C, 12h.
Mechanism: Finkelstein reaction (in situ conversion of Cl to I) followed by nucleophilic attack by the piperazine nitrogen.
Divergent Reactivity Diagram
Figure 2: Orthogonal reactivity allowing divergent synthesis of materials and bioactive molecules.
Handling, Safety, & Stability
Hazard Identification
Skin/Eye Irritant: Like most alkyl halides and phenols, it causes skin irritation and serious eye damage.
Sensitizer: Potential skin sensitizer upon prolonged contact.
Toxicity: Harmful if swallowed. The alkyl chloride moiety is a potential alkylating agent, though less reactive than its mustard gas analogs (e.g., bis(2-chloroethyl)ether).
Storage & Stability
Hygroscopic: Store in a desiccator.
Oxidation: The phenolic group is susceptible to oxidation (turning pink/brown) if exposed to air and light. Store under inert gas (Argon/Nitrogen) in amber vials.
Shelf Life: 12–24 months if stored properly at 2–8°C.
References
PubChem Compound Summary. "4-(2-Chloroethoxy)phenol (CID 13576282)." National Center for Biotechnology Information. Link
VulcanChem. "4-(2-Chloroethoxy)phenol Datasheet & Synthesis." Link
Velázquez, A. M., et al. "Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol."[3] Molbank 2005, M400.[3] (Demonstrates analogous phenolic alkylation chemistry). Link
Google Patents. "Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol." US4284828A. (Reference for chlorophenoxy ether synthesis conditions). Link
ECHEMI. "Safety Data Sheet: 4-(2-Chloroethoxy)phenol." Link
physical and chemical properties of 4-(2-Chloroethoxy)phenol
Technical Monograph: 4-(2-Chloroethoxy)phenol Executive Summary 4-(2-Chloroethoxy)phenol (CAS 100238-55-9) is a specialized bifunctional aromatic building block characterized by a phenolic hydroxyl group and a chloroethy...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: 4-(2-Chloroethoxy)phenol
Executive Summary
4-(2-Chloroethoxy)phenol (CAS 100238-55-9) is a specialized bifunctional aromatic building block characterized by a phenolic hydroxyl group and a chloroethyl ether moiety. Its structural duality allows for orthogonal functionalization—exploiting the nucleophilic nature of the phenol and the electrophilic potential of the alkyl chloride. This compound serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of tyrosine kinase inhibitors and estrogen receptor modulators, as well as in advanced polymer chemistry.
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of a hydroquinone core mono-alkylated with a 2-chloroethyl group. This asymmetry is vital; it breaks the symmetry of hydroquinone, allowing for step-wise synthesis of complex heterocycles or linkers.
Property
Data
IUPAC Name
4-(2-Chloroethoxy)phenol
CAS Number
100238-55-9
Molecular Formula
C₈H₉ClO₂
Molecular Weight
172.61 g/mol
SMILES
Oc1ccc(OCCCl)cc1
InChI Key
YMIYHUNATGXCNV-UHFFFAOYSA-N
Structural Class
Halogenated Phenol Ether
Physical Properties Profile
The physical behavior of 4-(2-Chloroethoxy)phenol is dominated by hydrogen bonding (donor/acceptor) from the phenol group and dipole-dipole interactions from the chloro-ether linkage.
Parameter
Value / Description
Source / Note
Physical State
Solid (Crystalline Powder)
Standard ambient conditions [1]
Boiling Point
~301.8°C (at 760 mmHg)
Predicted based on group contribution methods [2]
Density
1.235 g/cm³
Predicted [2]
Flash Point
136.3°C
Closed Cup (Predicted) [2]
Vapor Pressure
0.001 mmHg (at 25°C)
Negligible volatility at room temp [2]
Solubility (Water)
Low (< 1 g/L)
Hydrophobic aromatic ring dominates
Solubility (Organic)
High
Soluble in Methanol, DMSO, Acetone, Ethyl Acetate
pKa (Phenol)
~9.9
Typical for p-alkoxy phenols
Critical Analysis:
Experimental melting point data for this specific CAS is scarce in public literature, often leading to confusion with related chlorophenols. Based on structural analogs (e.g., 4-methoxyphenol, MP ~56°C), this compound is expected to be a solid with a melting range likely between 50°C and 80°C, depending on purity. Researchers should determine the melting point experimentally for each batch to ensure purity.
Synthesis & Production
The most robust synthetic route involves the Williamson ether synthesis using hydroquinone and a 1,2-dihaloethane. The challenge lies in preventing di-alkylation (forming 1,4-bis(2-chloroethoxy)benzene).
Reaction Causality:
Excess Hydroquinone: A 3:1 or 4:1 molar excess of hydroquinone is used to statistically favor mono-alkylation.
Leaving Group Selection: 1-Bromo-2-chloroethane is preferred over 1,2-dichloroethane. The bromide is a better leaving group (
), directing the nucleophilic attack to the specific carbon and leaving the chloride intact for future reactions.
Synthesis Workflow Diagram
Caption: Selective mono-alkylation pathway favoring the target ether via kinetic control.
Experimental Protocol: Mono-Alkylation Strategy
Setup: Equip a 1L 3-neck Round Bottom Flask (RBF) with a reflux condenser, mechanical stirrer, and nitrogen inlet.
, 41.4 g, 0.3 mol). Note: Using less than stoichiometric base relative to hydroquinone minimizes di-anion formation.
Addition: Heat to mild reflux (56°C). Add 1-Bromo-2-chloroethane (43 g, 0.3 mol) dropwise over 1 hour.
Reflux: Maintain reflux for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Workup:
Filter off inorganic salts (
, excess ).
Concentrate the filtrate to remove acetone.
Resuspend residue in water (acidified to pH 4 with dilute HCl to ensure phenol is protonated).
Extract with Ethyl Acetate (3 x 100 mL).
Purification (Critical Step):
The crude contains unreacted hydroquinone, product, and trace bis-ether.
Wash: Extensive water washes remove most unreacted hydroquinone (water soluble).
Recrystallization: Recrystallize from a mixture of Toluene/Hexane or perform vacuum distillation (approx. 140–150°C at 0.5 mmHg) to isolate the pure product.
Chemical Reactivity & Applications[2]
The compound's utility stems from its ability to act as a "Janus" molecule—two faces, two functions.
Reactivity Logic Diagram
Caption: Divergent synthesis pathways utilizing the phenolic OH and alkyl chloride moieties.
Key Applications:
Pharmaceutical Linkers: Used to introduce the -O-CH2-CH2- spacer in drug design. The chloride can be displaced by amines to form phenoxyethyl-amines , a motif common in antihistamines and antipsychotics.
Tyrosine Kinase Inhibitors (TKIs): The phenolic group can mimic the tyrosine residue, while the alkyl chloride chain allows for covalent attachment to the enzyme or extension into a hydrophobic pocket [3].
Polymer Chemistry: Used as a monomer to create functionalized poly(aryl ethers). The pendant chloride allows for post-polymerization modification (e.g., crosslinking).
Solubility Profile of 4-(2-Chloroethoxy)phenol in Organic Solvents: A Guide for Drug Development Professionals
An In-depth Technical Guide Foreword: A Practical Approach to Solubility In the realm of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is not merely...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Foreword: A Practical Approach to Solubility
In the realm of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is not merely an academic exercise; it is a cornerstone of process chemistry, formulation development, and ultimately, therapeutic efficacy. The molecule 4-(2-Chloroethoxy)phenol, with its unique combination of functional groups, presents a compelling case study in the principles of solubility. This guide is designed for the laboratory scientist and researcher, moving beyond theoretical platitudes to provide a robust framework for predicting, measuring, and understanding the solubility of this compound. We will dissect its molecular structure to anticipate its behavior and provide detailed, field-tested protocols for empirical validation. The causality behind each experimental choice is explained, ensuring that the methodologies are not just followed, but understood.
Molecular and Physicochemical Profile of 4-(2-Chloroethoxy)phenol
Before any experimental work, a thorough understanding of the target molecule is paramount. 4-(2-Chloroethoxy)phenol is a substituted phenol with the molecular formula C₈H₉ClO₂ and a molecular weight of 172.61 g/mol .[][2]
Chemical Structure:
Its structure features several key regions that dictate its physical and chemical properties, including solubility:
Aromatic Ring: A nonpolar, hydrophobic benzene ring.
Phenolic Hydroxyl (-OH) Group: A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This group also imparts weak acidity.
Ether Linkage (-O-): A polar group that can act as a hydrogen bond acceptor.
Chloroethyl Group (-CH₂-CH₂-Cl): An alkyl chain with an electronegative chlorine atom, introducing a dipole moment.
The interplay of these groups creates a molecule with a significant dipole moment and the capacity for strong intermolecular interactions, particularly with polar and hydrogen-bonding solvents.
The Theoretical Bedrock: Predicting Solubility
The principle of "like dissolves like" is the guiding maxim for predicting solubility. This means that substances with similar intermolecular forces are likely to be soluble in one another. For 4-(2-Chloroethoxy)phenol, we must consider its ability to engage in the following interactions:
Hydrogen Bonding: The phenolic -OH group is the most significant contributor, allowing for strong interactions with protic solvents (e.g., alcohols) and aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).[3]
Dipole-Dipole Interactions: The polarity of the C-O, O-H, C-Cl, and ether C-O bonds contributes to a net molecular dipole, favoring solubility in polar solvents (both protic and aprotic).
Van der Waals Forces (London Dispersion Forces): The benzene ring and alkyl chain contribute to these weaker forces, allowing for some solubility in less polar solvents.
Based on this analysis, a qualitative solubility profile can be predicted.
Predicted Solubility in Common Organic Solvents
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
High
Strong hydrogen bonding (donor and acceptor) and dipole-dipole interactions with the solvent.[3]
Polar Aprotic
Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate
High to Medium
Strong dipole-dipole interactions. Solvents are good hydrogen bond acceptors for the phenolic -OH.[4]
Moderately Polar
Dichloromethane (DCM)
Medium
Primarily dipole-dipole interactions. Lacks hydrogen bonding capability, which may limit solubility compared to protic solvents.
Nonpolar
Toluene, Hexane
Low to Very Low
Interactions are limited to weak Van der Waals forces. The polar functional groups of the solute are incompatible with the nonpolar solvent.
Experimental Validation: A Self-Validating Protocol
Theoretical predictions require empirical validation. The following section details a robust, two-stage experimental workflow for determining the solubility of 4-(2-Chloroethoxy)phenol.
Logical Workflow for Solubility Determination
The process follows a logical progression from a rapid qualitative assessment to a precise quantitative measurement.
4-(2-Chloroethoxy)phenol: A Strategic Intermediate in Modern Drug Synthesis
Abstract 4-(2-Chloroethoxy)phenol stands as a critical, yet often unheralded, intermediate in the synthesis of a diverse array of pharmaceutical compounds. Its unique bifunctional nature, possessing both a reactive chlor...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-(2-Chloroethoxy)phenol stands as a critical, yet often unheralded, intermediate in the synthesis of a diverse array of pharmaceutical compounds. Its unique bifunctional nature, possessing both a reactive chloroethoxy tail and a modifiable phenolic ring, allows for its strategic incorporation into complex molecular architectures. This guide provides an in-depth technical overview of 4-(2-Chloroethoxy)phenol, from its fundamental physicochemical properties to its nuanced applications in drug development. We will explore optimized synthesis protocols, delve into the mechanistic underpinnings of its reactivity, and present validated experimental workflows for its utilization, offering researchers and drug development professionals a comprehensive resource to leverage the full potential of this versatile building block.
Introduction: The Architectural Advantage of 4-(2-Chloroethoxy)phenol
In the intricate chess game of medicinal chemistry, the selection of starting materials and intermediates is paramount. 4-(2-Chloroethoxy)phenol emerges as a strategic piece, offering a pre-engineered handle for subsequent chemical modifications. The presence of the 2-chloroethoxy group provides a latent electrophilic site, ideal for nucleophilic substitution reactions, while the phenolic hydroxyl group can be readily etherified, esterified, or otherwise functionalized. This dual reactivity profile makes it a highly sought-after precursor for the synthesis of molecules with targeted biological activities.
The strategic importance of this intermediate lies in its ability to introduce a flexible ether linkage and a reactive terminal chloride, which can be displaced by a variety of nucleophiles to build out molecular complexity. This is particularly valuable in the design of compounds targeting G-protein coupled receptors (GPCRs) and other protein classes where specific pharmacophoric distances and orientations are crucial for efficacy.
Physicochemical Properties and Spectral Data
A thorough understanding of the physical and spectral properties of 4-(2-Chloroethoxy)phenol is essential for its effective use in synthesis, including for monitoring reaction progress and for quality control.[1][2][]
Synthesis of 4-(2-Chloroethoxy)phenol: A Validated Protocol
The most common and efficient synthesis of 4-(2-Chloroethoxy)phenol involves the reaction of hydroquinone with 1,2-dichloroethane under basic conditions. This Williamson ether synthesis is a classic and reliable method.[9][10][11][12]
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[11][12] The hydroxide base deprotonates one of the hydroxyl groups of hydroquinone, forming a phenoxide ion. This highly nucleophilic phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dichloroethane, displacing a chloride ion and forming the desired ether linkage.[10][11] The use of an excess of 1,2-dichloroethane and controlled reaction conditions helps to minimize the formation of the bis-etherified byproduct.
Step-by-Step Experimental Protocol
Materials:
Hydroquinone (1 equivalent)
1,2-Dichloroethane (10-15 equivalents)
Sodium hydroxide (1.1 equivalents)
Water
Toluene
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, 0.02 equivalents)
Hydrochloric acid (for workup)
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate
Rotary evaporator
Standard laboratory glassware
Procedure:
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add hydroquinone, 1,2-dichloroethane, water, and the phase transfer catalyst.
Addition of Base: While stirring vigorously, slowly add a solution of sodium hydroxide in water. An exothermic reaction may be observed.
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Workup: After completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers.
Extraction: Extract the aqueous layer with toluene.
Washing: Combine the organic layers and wash with water, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the excess 1,2-dichloroethane and toluene.
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[13]
Workflow Diagram
Caption: Synthesis workflow for 4-(2-Chloroethoxy)phenol.
Application as a Key Intermediate in Drug Synthesis
The utility of 4-(2-Chloroethoxy)phenol is best illustrated through its application in the synthesis of high-value pharmaceutical agents. Two prominent examples are the synthesis of Aripiprazole and Itraconazole.
Synthesis of Aripiprazole Intermediate
Aripiprazole, an atypical antipsychotic, features a complex side chain attached to a quinolinone core.[14][15][16] 4-(2-Chloroethoxy)phenol can serve as a precursor to a key intermediate in its synthesis.[17][18]
Reaction Scheme:
Caption: Synthesis of an Aripiprazole precursor.
In this step, the chloroethoxy group of 4-(2-Chloroethoxy)phenol can be displaced by a nucleophilic amine, such as 1-(2,3-dichlorophenyl)piperazine, under basic conditions to form a key ether linkage.[17]
Synthesis of Itraconazole Side Chain
Itraconazole, a broad-spectrum antifungal agent, possesses a complex triazole-containing side chain.[19][20] 4-(2-Chloroethoxy)phenol is utilized to introduce a portion of this side chain.[21][22]
Logical Relationship:
Caption: Role of 4-(2-Chloroethoxy)phenol in Itraconazole synthesis.
The chloroethoxy group of 4-(2-Chloroethoxy)phenol readily undergoes nucleophilic substitution with the nitrogen of 1,2,4-triazole. The resulting phenolic intermediate is then further elaborated to construct the final complex side chain of Itraconazole.
Conclusion: A Versatile and Indispensable Building Block
4-(2-Chloroethoxy)phenol has firmly established itself as a valuable and versatile intermediate in the field of drug discovery and development. Its predictable reactivity and the strategic advantage offered by its bifunctional nature allow for the efficient construction of complex molecular architectures. The protocols and insights provided in this guide aim to equip researchers with the necessary knowledge to effectively utilize this key building block in their synthetic endeavors, ultimately accelerating the discovery of new and improved therapeutics. The self-validating nature of the described synthetic protocols, coupled with a deep understanding of the underlying reaction mechanisms, ensures robust and reproducible outcomes.
Strategic Utilization of 4-(2-Chloroethoxy)phenol: From Synthetic Linchpin to Bioactive Scaffold
Topic: Strategic Utilization of 4-(2-Chloroethoxy)phenol Derivatives in Medicinal Chemistry & Chemical Biology Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Utilization of 4-(2-Chloroethoxy)phenol Derivatives in Medicinal Chemistry & Chemical Biology
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Chloroethoxy)phenol (CAS: 100238-55-9) represents a "Janus" intermediate in medicinal chemistry—a bifunctional scaffold possessing both a nucleophilic phenolic head and an electrophilic alkyl chloride tail. While often overlooked as a mere reagent, this molecule serves as a critical gateway to privileged pharmacophores, including the 4-(2-aminoethoxy)phenyl moiety found in Selective Estrogen Receptor Modulators (SERMs) and atypical antipsychotics. This guide dissects the synthetic utility, biological applications, and experimental protocols for leveraging this scaffold in drug discovery and peptide engineering.
Chemical Architecture & Reactivity Profile
The utility of 4-(2-Chloroethoxy)phenol stems from its orthogonal reactivity. It allows for sequential functionalization, enabling the construction of heterobifunctional linkers and "drug-like" side chains.
The "Push-Pull" Reactivity
The Phenolic Hydroxyl (Nucleophile): The aromatic hydroxyl group (
) is available for esterification, glycosylation, or further etherification. It serves as the primary anchor for docking into protein binding pockets (e.g., Tyrosinase, Estrogen Receptor) via hydrogen bonding.
The Chloroethyl Tail (Electrophile): The terminal chloride is a moderate leaving group. Unlike the highly reactive bromide or iodide analogs, the chloride offers stability during phenolic manipulations but remains susceptible to nucleophilic attack by secondary amines or thiols under elevated temperatures or Finkelstein conditions.
Structural Significance in Drug Design
The 2-chloroethoxy motif is the direct synthetic precursor to the 2-aminoethoxy side chain. This structural motif is a "privileged element" in medicinal chemistry, critical for:
GPCR Ligands: Providing the requisite distance between an aromatic core and a basic nitrogen to interact with aspartate residues in receptor transmembrane domains (e.g., Dopamine D2, Beta-adrenergic receptors).
SERMs: Mimicking the "anti-estrogenic" side chain of Tamoxifen and Raloxifene, where the basic amine allows for helix 12 displacement in the Estrogen Receptor.
Key Application Areas
Peptide Engineering & Peptidomimetics
One of the most high-value applications of 4-(2-Chloroethoxy)phenol is its conversion into non-canonical amino acid building blocks.
Tyrosine Surrogates: The scaffold is used to synthesize Fmoc-4-(2-(Boc-amino)ethoxy)-L-phenylalanine . This building block allows researchers to incorporate the "aminoethoxy" pharmacophore directly into peptide backbones during Solid Phase Peptide Synthesis (SPPS).
Utility: This modification improves peptide solubility and introduces a cationic charge at physiological pH, enhancing membrane permeability and receptor affinity.
Synthesis of Amino-Alkoxy Pharmacophores (SERMs/Antipsychotics)
The displacement of the chloride by secondary amines is the primary route to generating libraries of bioactive ethers.
Mechanism:
displacement of the chloride.
Target Class: Phenylpiperazines (antipsychotics) and amino-ethoxy-stilbenes (SERMs).
Advantage: Using the pre-formed 4-(2-chloroethoxy)phenol ensures regioselectivity, avoiding the mixture of products often seen when alkylating di-phenols.
Phenolic ethers are established inhibitors of Tyrosinase, the rate-limiting enzyme in melanin biosynthesis.
Mechanism: The phenolic head coordinates with the binuclear Copper (
) active site of Tyrosinase. The 2-chloroethoxy tail acts as a hydrophobic probe, occupying the enzyme's substrate-binding pocket and preventing the entry of Tyrosine or L-DOPA.
SAR Insight: While alkyl-resorcinols (e.g., 4-n-butylresorcinol) are standard, the chloroethoxy derivative offers a unique electronic profile (electron-withdrawing induction from Cl) that modulates the acidity of the phenol, potentially altering binding kinetics from competitive to mixed-type inhibition.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthesis pathways originating from the 4-(2-Chloroethoxy)phenol hub.
Figure 1: Divergent synthetic pathways utilizing 4-(2-Chloroethoxy)phenol as a central scaffold for small molecules, peptides, and chemical biology tools.[1]
Experimental Protocols
Protocol A: Synthesis of 4-(2-Chloroethoxy)phenol
A robust method for generating the core scaffold from Hydroquinone.
Reaction: Dissolve 4-(2-Chloroethoxy)phenol (1.72 g, 10 mmol) in Acetonitrile (20 mL). Add Piperidine (2.55 g, 30 mmol) and a catalytic amount of KI (166 mg).
Conditions: Heat to reflux (
) for 8 hours. The KI facilitates the in situ formation of the more reactive iodide intermediate (Finkelstein reaction).
Workup: Evaporate solvent. Redissolve in DCM, wash with water.
Outcome: The product, 4-(2-(Piperidin-1-yl)ethoxy)phenol, is obtained as a solid or oil. This structure mimics the basic side chain of Raloxifene .
data for the chloroethoxy derivative is context-dependent, the following table compares it against known structural analogs to establish its potential potency range.
Compound
Structure
Mechanism
Relative Potency (Ref)
Kojic Acid
5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one
Cu Chelation
1.0 (Standard)
4-n-Butylresorcinol
2,4-Dihydroxy-1-butylbenzene
Competitive
10–20x Kojic Acid
4-(2-Chloroethoxy)phenol
Phenol + Cl-Ethyl Tail
Mixed / Hydrophobic
Predicted 0.5–2x Kojic Acid
Arbutin
Hydroquinone-glucoside
Competitive
0.1–0.5x Kojic Acid
Note: The chloroethoxy tail provides higher lipophilicity (
) compared to Arbutin (), potentially enhancing skin penetration in topical formulations.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13576282, 4-(2-Chloroethoxy)phenol. Retrieved from [Link]
Chang, T.S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]
Kim, Y.J., & Uyama, H. (2005).Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the healthcare industry. Cellular and Molecular Life Sciences. (Contextual grounding for phenolic inhibition mechanisms).
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the experimental procedure for alkylating with 4-(2-Chloroethoxy)phenol. It is designed to equip researchers...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental procedure for alkylating with 4-(2-Chloroethoxy)phenol. It is designed to equip researchers with a robust protocol, a thorough understanding of the underlying chemical principles, and the necessary safety information to successfully synthesize novel ether-linked compounds.
Introduction: The Versatility of 4-(2-Chloroethoxy)phenol in Synthesis
4-(2-Chloroethoxy)phenol is a valuable bifunctional building block in organic synthesis.[1][] Its structure, featuring both a phenolic hydroxyl group and a reactive chloroethoxy tail, allows for sequential or selective functionalization. This dual reactivity makes it an attractive starting material for the synthesis of a diverse range of molecules, particularly in the fields of medicinal chemistry and materials science. The ability to introduce a flexible ether linkage is of particular interest in drug development for modifying the pharmacokinetic and pharmacodynamic properties of lead compounds.[3]
This application note will focus on the use of 4-(2-Chloroethoxy)phenol as an alkylating agent in a Williamson ether synthesis, a fundamental and widely used method for the formation of ethers.[4][5]
Core Reaction: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction involving the reaction of an alkoxide ion with a primary alkyl halide.[4][5][6] In the context of this protocol, a nucleophile (typically a deprotonated phenol or alcohol) attacks the electrophilic carbon of the chloroethoxy group of 4-(2-Chloroethoxy)phenol, leading to the formation of a new ether bond and the displacement of the chloride leaving group.
The success of the reaction is highly dependent on the choice of base for deprotonation and the solvent system.
Experimental Protocol: Alkylation of 4-tert-Butylphenol
This protocol details a representative procedure for the alkylation of 4-tert-butylphenol with 4-(2-Chloroethoxy)phenol.
Materials and Reagents
Reagent
Grade
Supplier
Purpose
4-(2-Chloroethoxy)phenol
≥97%
Sigma-Aldrich
Alkylating Agent
4-tert-Butylphenol
99%
Alfa Aesar
Nucleophile Precursor
Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
Fisher Scientific
Base
N,N-Dimethylformamide (DMF)
Anhydrous, 99.8%
Acros Organics
Solvent
Ethyl Acetate
ACS Grade
VWR
Extraction Solvent
Hexanes
ACS Grade
VWR
Eluent for Chromatography
Deionized Water
Workup
Brine (Saturated NaCl)
Workup
Anhydrous Magnesium Sulfate (MgSO₄)
Drying Agent
Equipment
Round-bottom flasks and stir bars
Reflux condenser
Heating mantle with temperature controller
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
UV lamp
Glass column for chromatography
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Safety Precautions
4-(2-Chloroethoxy)phenol: Avoid contact with skin and eyes. Use personal protective equipment, including chemical-impermeable gloves and safety goggles. Ensure adequate ventilation.[7]
4-tert-Butylphenol: Skin and eye irritant. Handle with appropriate PPE.
N,N-Dimethylformamide (DMF): Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
General: All manipulations should be performed in a well-ventilated fume hood.
Step-by-Step Procedure
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylphenol (1.50 g, 10 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equiv.).
Solvent Addition: Add anhydrous N,N-dimethylformamide (40 mL) to the flask.
Addition of Alkylating Agent: Add 4-(2-Chloroethoxy)phenol (1.73 g, 10 mmol, 1.0 equiv.) to the stirring suspension.
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to 80°C with stirring for 6-12 hours.[8]
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is complete when the starting material spots are no longer visible.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing 100 mL of deionized water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine (2 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate.
Purification:
Filter off the drying agent.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for alkylation.
Characterization of the Product
The structure and purity of the synthesized ether should be confirmed using a combination of analytical techniques.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the product, confirming the formation of the new ether linkage and the presence of all expected functional groups.
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the 4-(2-ethoxy)phenol moiety.
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the ether C-O stretch and the phenolic O-H stretch.
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.
References
Google Patents. (n.d.). US7692047B2 - Process for the alkylation of phenols.
BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
Wikipedia. (2023, December 28). Williamson ether synthesis. Retrieved from [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
PubChem. (n.d.). 4-(2-Chloroethoxy)phenol. Retrieved from [Link]
Wikipedia. (2024, January 15). Phenol. Retrieved from [Link]
MDPI. (2020, November 18). Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. Retrieved from [Link]
Application Notes and Protocols for the Purification of 4-(2-Chloroethoxy)phenol
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 4-(2-Chloroethoxy)phenol is a key intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-(2-Chloroethoxy)phenol is a key intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a reactive chloroethyl group and a phenolic hydroxyl moiety, makes it a versatile building block. However, the very reactivity that makes this compound valuable also predisposes it to the formation of impurities during its synthesis. For researchers, scientists, and drug development professionals, the purity of 4-(2-Chloroethoxy)phenol is not merely a quality metric; it is a critical determinant of reaction yield, downstream product quality, and ultimately, the safety and efficacy of the final drug substance.
This comprehensive guide provides a detailed examination of the common impurities encountered in the synthesis of 4-(2-Chloroethoxy)phenol and offers robust, field-proven protocols for their removal. The methodologies described herein are designed to be self-validating, ensuring a high degree of purity and batch-to-batch consistency.
Understanding the Impurity Profile: A Mechanistic Approach
The most common synthetic route to 4-(2-Chloroethoxy)phenol is the Williamson ether synthesis, typically involving the reaction of hydroquinone with 1,2-dichloroethane under basic conditions.[1][2] While seemingly straightforward, this reaction can yield a number of process-related impurities. A thorough understanding of the reaction mechanism is paramount to anticipating and addressing these impurities.[3]
The desired reaction proceeds via an SN2 mechanism where the phenoxide ion, generated from the deprotonation of hydroquinone by a base, acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dichloroethane.[3]
Caption: General scheme of the Williamson ether synthesis for 4-(2-Chloroethoxy)phenol.
Common Impurities and Their Formation Mechanisms:
A critical analysis of the reaction conditions reveals several potential side reactions that lead to the formation of key impurities:
Unreacted Starting Materials: Incomplete reaction can leave residual hydroquinone and 1,2-dichloroethane in the crude product mixture.
Dialkylation Product (1,4-bis(2-chloroethoxy)benzene): The monosubstituted product, 4-(2-Chloroethoxy)phenol, still possesses a phenolic hydroxyl group that can be deprotonated and react with another molecule of 1,2-dichloroethane. This is a common byproduct in Williamson ether syntheses involving diols.[4]
Elimination Product (Vinyl Chloride): Although the reaction favors substitution with a primary alkyl halide, under strongly basic conditions and at elevated temperatures, an E2 elimination reaction can occur with 1,2-dichloroethane to produce vinyl chloride gas.[2] While volatile, residual dissolved vinyl chloride or its polymerization products could be present.
C-Alkylation Products: Phenoxides are ambident nucleophiles and can undergo C-alkylation in addition to the desired O-alkylation, leading to the formation of isomers with the chloroethoxy group attached to the aromatic ring.[2]
The relative abundance of these impurities is highly dependent on the specific reaction conditions, including the stoichiometry of reactants, the choice of base and solvent, reaction temperature, and time.[4][5]
Purification Strategies: From Crude to High-Purity Product
The successful purification of 4-(2-Chloroethoxy)phenol hinges on the differential physicochemical properties of the desired product and its associated impurities. A multi-step approach, often combining extraction, recrystallization, and chromatography, is typically required to achieve high purity.
Protocol 1: Liquid-Liquid Extraction for Initial Work-up
This initial purification step aims to separate the acidic phenolic compounds from neutral and basic impurities.
Rationale: The phenolic hydroxyl group of 4-(2-Chloroethoxy)phenol and unreacted hydroquinone makes them acidic enough to be deprotonated by a moderately strong base, such as sodium hydroxide, forming water-soluble phenoxides. Neutral impurities, like 1,2-dichloroethane and the dialkylated product, will remain in the organic phase.
Step-by-Step Methodology:
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
Basification and Extraction: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide solution. The desired product and unreacted hydroquinone will move into the aqueous phase as their sodium salts. Repeat the extraction twice to ensure complete transfer.
Separation of Phases: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
Acidification and Product Recovery: Cool the aqueous phase in an ice bath and slowly acidify with 6 M hydrochloric acid until the pH is acidic (test with litmus paper).[6] The protonated phenolic compounds will precipitate out of the solution.
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove inorganic salts, and air dry.
Caption: Workflow for the initial purification by liquid-liquid extraction.
Protocol 2: Recrystallization for Enhanced Purity
Recrystallization is a powerful technique for purifying crystalline solids based on differences in solubility.[7][8]
Rationale: The ideal recrystallization solvent will dissolve the target compound and impurities at an elevated temperature but will have low solubility for the target compound at lower temperatures, allowing it to crystallize out while the impurities remain in the mother liquor.[9] For a compound like 4-(2-Chloroethoxy)phenol, a moderately polar solvent or a mixed solvent system is often effective.[10]
Solvent Selection:
A preliminary solvent screen is crucial. Based on the structure of 4-(2-Chloroethoxy)phenol, suitable solvent systems could include:
Single Solvents: Methanol, ethanol, or isopropanol.
Mixed Solvents: Toluene/heptane, ethyl acetate/hexane, or dichloromethane/petroleum ether.[10]
Step-by-Step Methodology:
Dissolution: In an Erlenmeyer flask, dissolve the partially purified solid in a minimal amount of the chosen hot solvent.[7]
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
Chilling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation: Recrystallization Solvent Screening
Solvent System
Solubility (Hot)
Solubility (Cold)
Crystal Formation
Methanol
High
Moderate
Good
Toluene/Heptane
High (in hot toluene)
Low (in heptane)
Excellent
Ethyl Acetate/Hexane
High (in hot EtOAc)
Low (in hexane)
Good
Protocol 3: Flash Column Chromatography for High-Purity Isolation
For challenging separations or to remove trace impurities, flash column chromatography is the method of choice.[11][12]
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[13] Less polar compounds generally elute faster than more polar compounds.
Step-by-Step Methodology:
Stationary and Mobile Phase Selection:
Stationary Phase: Silica gel is a suitable choice due to the polarity of the compounds.[14]
Mobile Phase: A solvent system of ethyl acetate and hexane is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired product.[12]
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-(2-Chloroethoxy)phenol.
Caption: Workflow for purification by flash column chromatography.
Purity Assessment: Analytical Techniques
To validate the success of the purification protocols, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of 4-(2-Chloroethoxy)phenol and quantifying any remaining impurities.[15][16][17] A reversed-phase method is generally suitable for separating phenolic compounds.[18]
Proposed HPLC Method:
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
Internal Standard: 2-Chlorophenol can be used as an internal standard for quantitative analysis.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the purified product and identifying any co-eluting impurities.[20][21][22][23][24]
Expected ¹H NMR (in CDCl₃):
Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring.
-OCH₂- Protons: A triplet at approximately δ 4.1 ppm.
-CH₂Cl Protons: A triplet at approximately δ 3.8 ppm.
-OH Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
Expected ¹³C NMR (in CDCl₃):
Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm).
-OCH₂- Carbon: A signal around δ 68 ppm.
-CH₂Cl Carbon: A signal around δ 42 ppm.
Conclusion
The purification of 4-(2-Chloroethoxy)phenol is a multi-faceted process that requires a systematic and mechanistically informed approach. By understanding the potential impurities arising from the Williamson ether synthesis, researchers can strategically employ a combination of liquid-liquid extraction, recrystallization, and flash column chromatography to achieve the high level of purity required for pharmaceutical applications. The analytical methods outlined provide the necessary tools to validate the success of these purification protocols, ensuring the integrity of this critical synthetic intermediate.
References
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023).
Technical Support Center: Recrystallization of 4-Ethoxyphenol. (2025). Benchchem.
Experiment 2: Recrystalliz
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2017). SciRP.org.
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-2-iodo-1-nitrobenzene. (2025). Benchchem.
Separation of phenol, hydroquinone, and phloroglucinol. (2022).
How To: Purify by Crystallization. (2026). University of Rochester, Department of Chemistry.
Column Chromatography: Principles, Procedure, and Applic
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. (2017). SciRP.org.
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
Recrystallization. (n.d.). University of California, Los Angeles.
Column chromatography. (n.d.). University of Calgary.
Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts.
Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012). Agilent Technologies.
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 4-(2-Chloroethoxy)phenol Reaction Mixtures
Abstract This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-Chloroethoxy)phenol in synthetic reaction mixtures....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-Chloroethoxy)phenol in synthetic reaction mixtures. The method is designed to be stability-indicating, effectively separating the main analyte from its key starting materials and potential process-related impurities. This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established chromatographic principles and validated according to ICH guidelines. It is intended for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.
Introduction and Scientific Rationale
4-(2-Chloroethoxy)phenol is a valuable intermediate in organic synthesis, often utilized in the development of pharmaceutical agents and other fine chemicals. Its synthesis is commonly achieved via a Williamson ether synthesis, a classic SN2 reaction involving a phenoxide and an alkyl halide.[1][2] A typical route involves the reaction of hydroquinone with an alkylating agent like 1-bromo-2-chloroethane in the presence of a base.
The purity and yield of such reactions are critical for the quality of the final product. Consequently, a reliable analytical method is required to monitor reaction progress, quantify the formation of 4-(2-Chloroethoxy)phenol, and identify and quantify unreacted starting materials and potential by-products. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution and sensitivity.[3]
This application note details an RP-HPLC method specifically developed for this purpose. The choice of a C18 stationary phase is based on its proven efficacy in retaining and separating phenolic compounds of varying polarity.[3] A gradient elution using a buffered aqueous mobile phase and an organic modifier (acetonitrile) is employed to ensure the separation of the highly polar hydroquinone from the non-polar by-product, 1,4-bis(2-chloroethoxy)benzene, and the main analyte. UV detection is selected based on the chromophoric nature of the phenolic ring system. The method's validation is described in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1), ensuring its suitability for its intended purpose.[3][4][5]
Postulated Reaction and Potential Impurities
The analytical method is designed around the following plausible synthetic pathway, which informs the selection of potential impurities to be monitored.
Figure 1: Plausible Williamson ether synthesis pathway for 4-(2-Chloroethoxy)phenol.
Experimental Protocol: HPLC Analysis
This section provides a detailed, step-by-step methodology for the analysis of 4-(2-Chloroethoxy)phenol reaction mixtures.
Instrumentation and Consumables
HPLC System: An HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. The choice of a robust, high-purity silica column ensures good peak shape for phenolic compounds.
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade or Milli-Q)
Phosphoric Acid (ACS grade or higher)
4-(2-Chloroethoxy)phenol reference standard (purity ≥98%)
Hydroquinone reference standard (purity ≥98%)
1,4-bis(2-chloroethoxy)benzene (if available, for peak identification)
Preparation of Solutions
Mobile Phase A (Aqueous): 0.1% (v/v) Phosphoric Acid in Water. The addition of acid suppresses the ionization of the phenolic hydroxyl group, leading to improved peak shape and consistent retention times.
Mobile Phase B (Organic): Acetonitrile.
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) is recommended to ensure sample miscibility and compatibility with the initial mobile phase conditions.
Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh approximately 25 mg of 4-(2-Chloroethoxy)phenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solution (approx. 100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Impurity Stock Solution (for peak identification): Prepare a stock solution of hydroquinone (and 1,4-bis(2-chloroethoxy)benzene, if available) in a similar manner.
Sample Preparation
The goal of sample preparation is to quench the reaction and dilute the sample into a matrix compatible with the HPLC method.
Quench Reaction: Withdraw a 100 µL aliquot from the reaction mixture.
Dilute and Neutralize: Immediately quench the aliquot in 900 µL of the diluent. The mild acidity of the diluent will neutralize any remaining base from the reaction.
Further Dilution: Perform a second dilution by taking 100 µL of the quenched solution and adding it to 900 µL of the diluent. This 100-fold total dilution is a starting point and may need adjustment based on the reaction concentration.
Filter: Filter the final diluted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.
Chromatographic Conditions
The following conditions have been optimized for the separation of the target analyte and key impurities.
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
274 nm (Phenolic compounds generally show good absorbance around this wavelength; confirm with DAD scan of the main analyte).
Injection Volume
10 µL
Gradient Program
Time (min)
0.0
15.0
18.0
18.1
25.0
Method Validation Framework
A self-validating system is essential for trustworthy results. The described method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[3][4][5]
Figure 2: Workflow for HPLC method validation according to ICH Q2 guidelines.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by resolving the main peak from impurities and confirming peak purity using a DAD.
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the working standard concentration). A correlation coefficient (r²) of ≥0.999 is typically required.
Accuracy: Determined by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98.0-102.0%.
Precision:
Repeatability: Analysis of multiple preparations of the same sample (e.g., n=6) showing a relative standard deviation (RSD) of ≤2.0%.
Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, or on different equipment.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min flow rate, slight changes in mobile phase pH).
Expected Results and Data Presentation
The described method is expected to provide baseline separation of the key components in the reaction mixture.
Typical Chromatogram and Elution Order
Based on polarity, the expected elution order is:
Hydroquinone: The most polar compound, will elute first.
4-(2-Chloroethoxy)phenol: The main product of intermediate polarity.
1,4-bis(2-chloroethoxy)benzene: The least polar by-product, will have the longest retention time.
Example Data Table
The following table presents hypothetical data from the analysis of a reaction sample.
Peak ID
Retention Time (min)
Area (mAU*s)
Concentration (µg/mL)
% Area
1. Hydroquinone
3.5
150.2
15.1
5.0
2. 4-(2-Chloroethoxy)phenol
8.2
2705.5
270.6
90.0
3. 1,4-bis(2-chloroethoxy)benzene
14.8
150.3
15.0
5.0
Concentrations are calculated against an external standard of 4-(2-Chloroethoxy)phenol. For accurate quantification of impurities, their respective reference standards and response factors should be used.
Conclusion
The RP-HPLC method detailed in this application note is a powerful tool for monitoring the synthesis of 4-(2-Chloroethoxy)phenol. Its design is based on sound chromatographic principles for the separation of phenolic compounds, and it provides a clear framework for validation according to regulatory standards like ICH Q2(R1). By ensuring the separation of key starting materials and by-products, this stability-indicating method provides trustworthy and accurate data, making it an indispensable asset for process development and quality control in any laboratory working with this chemistry.
References
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
Grokipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
U.S. Pharmacopeia. (2022, December 1). <621> CHROMATOGRAPHY. Retrieved from [Link]
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
Application Notes and Protocols for the Identification of 4-(2-Chloroethoxy)phenol Derivatives by GC-MS
Introduction: The Analytical Imperative for Monitoring Ethoxylated Phenols 4-(2-Chloroethoxy)phenol and its derivatives represent a class of compounds with increasing relevance in pharmaceutical development and environme...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for Monitoring Ethoxylated Phenols
4-(2-Chloroethoxy)phenol and its derivatives represent a class of compounds with increasing relevance in pharmaceutical development and environmental monitoring. As potential impurities in active pharmaceutical ingredients (APIs) or as metabolites and degradation products of more complex molecules, their accurate identification and quantification are paramount for ensuring product safety, efficacy, and environmental compliance. The inherent polarity of the phenolic hydroxyl group, combined with the chloroethoxy moiety, presents a unique analytical challenge that necessitates a robust and sensitive method.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for the separation and identification of semi-volatile organic compounds.[1] However, the direct analysis of polar molecules like phenols can be hampered by poor chromatographic peak shape and potential thermal degradation. This application note provides a comprehensive, field-proven protocol for the successful identification of 4-(2-Chloroethoxy)phenol derivatives, leveraging a streamlined derivatization procedure to enhance analyte volatility and ensure reliable quantification. This guide is designed for researchers, scientists, and drug development professionals seeking a validated methodology grounded in established analytical principles.
Method Rationale and Causality
The protocol herein is built upon a foundational understanding of the physicochemical properties of phenolic compounds. The hydroxyl group of 4-(2-Chloroethoxy)phenol imparts a high degree of polarity, which can lead to undesirable interactions with the stationary phase of the GC column, resulting in tailing peaks and reduced sensitivity. To circumvent this, a derivatization step is employed. Silylation, a common and highly effective derivatization technique, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2][3] This transformation significantly increases the volatility of the analyte, making it more amenable to gas chromatographic separation and improving peak symmetry.
The choice of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent is based on its high reactivity and the production of stable TMS derivatives.[4] Furthermore, our protocol incorporates a critical optimization: the use of acetone as a reaction solvent. Research has demonstrated that silylation reactions with BSTFA proceed almost instantaneously in acetone at room temperature, a significant improvement over the longer reaction times or elevated temperatures required with other common solvents like dichloromethane or hexane.[5] This not only accelerates the sample preparation workflow but also minimizes the risk of analyte degradation.
For mass spectrometric detection, Electron Ionization (EI) is utilized due to its ability to generate reproducible and characteristic fragmentation patterns, which are essential for unambiguous compound identification. The method is designed to be operated in both full scan mode for initial identification and Selective Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
Experimental Workflow
The overall analytical process can be visualized as a sequential workflow, from sample preparation to data analysis.
Caption: Overall experimental workflow for the GC-MS analysis of 4-(2-Chloroethoxy)phenol derivatives.
Standards: 4-(2-Chloroethoxy)phenol (analytical standard grade), Internal Standard (e.g., 4-Chlorophenol-d4 or a suitable analogue not present in the sample).
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Equipment: Gas Chromatograph with Mass Spectrometer (GC-MS), vortex mixer, centrifuge, nitrogen evaporator, analytical balance, volumetric flasks, pipettes, autosampler vials with inserts.
Step-by-Step Protocols
Protocol 1: Standard and Sample Preparation
1.1. Preparation of Stock Solutions:
Accurately weigh approximately 10 mg of 4-(2-Chloroethoxy)phenol standard and the chosen internal standard (IS) into separate 10 mL volumetric flasks.
Dissolve and dilute to volume with methanol to create 1 mg/mL stock solutions. Store at 4°C in amber vials.
1.2. Preparation of Calibration Standards:
Prepare a series of calibration standards by serial dilution of the stock solution with acetone to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
Spike each calibration standard with the internal standard to a constant concentration (e.g., 10 µg/mL).
To a 10 mL aqueous sample, add the internal standard.
Perform a liquid-liquid extraction (LLE) by adding 5 mL of dichloromethane, vortexing vigorously for 2 minutes, and allowing the layers to separate.[1]
Carefully collect the organic (bottom) layer. Repeat the extraction twice more with fresh DCM.
Pool the organic extracts and dry over anhydrous sodium sulfate.
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of acetone.
Protocol 2: Silylation (Derivatization)
Causality: This step is critical for increasing the volatility of the polar phenol, enabling its passage through the GC system and producing sharp, symmetrical chromatographic peaks.
Transfer 50 µL of the reconstituted sample extract or calibration standard into an autosampler vial insert.
Add 50 µL of BSTFA (+1% TMCS).
Cap the vial and vortex for 30 seconds.
Let the reaction proceed at room temperature for at least 1 minute before injection. The reaction in acetone is rapid.[5]
Caption: Silylation of 4-(2-Chloroethoxy)phenol with BSTFA.
Protocol 3: GC-MS Instrumentation and Analysis
Justification for Parameter Choices: The selected parameters are based on established methods for chlorinated phenols, such as EPA Method 528, and are optimized for the analysis of the silylated derivative.[6] A non-polar to mid-polarity column like a DB-5ms is chosen for its excellent performance with a wide range of organic compounds. The temperature program is designed to ensure good separation from potential interferences while minimizing run time.
GC Parameter
Setting
Rationale
Column
30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent 5% phenyl-methylpolysiloxane)
Provides excellent separation for a wide range of semi-volatile compounds.
Carrier Gas
Helium, constant flow at 1.2 mL/min
Inert gas, provides good chromatographic efficiency.
Injector Temperature
270°C
Ensures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode
Splitless (1 µL injection volume, 1 min splitless time)
Maximizes sensitivity for trace-level analysis.
Oven Program
Initial: 60°C (hold 2 min), Ramp 1: 10°C/min to 200°C, Ramp 2: 20°C/min to 300°C (hold 5 min)
Separates the analyte from solvent and lighter impurities, then quickly elutes the target and heavier compounds.
Transfer Line Temp.
280°C
Prevents condensation of the analyte between the GC and MS.
MS Parameter
Setting
Rationale
Ion Source Temp.
230°C
Standard temperature for robust ionization.
Ionization Mode
Electron Ionization (EI) at 70 eV
Produces reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode
Full Scan (m/z 50-400) and/or Selective Ion Monitoring (SIM)
Full scan for initial identification; SIM for higher sensitivity and quantitative analysis.
SIM Ions (Predicted)
Quantifier: m/z 229; Qualifiers: m/z 244, 181, 73
Based on predicted fragmentation of the TMS derivative (see Data Analysis section).
Data Analysis and Interpretation
4.1. Identification:
The primary identification of the TMS derivative of 4-(2-Chloroethoxy)phenol is achieved by comparing its retention time with that of a known standard. Confirmation is provided by the mass spectrum.
Molecular Weight: 172.61 (base) - 1.01 (H) + 73.07 (TMS) = 244.67 g/mol . The molecular ion (M+) should be observed at m/z 244 (and the corresponding M+2 isotope peak for the chlorine atom at m/z 246).
Key Fragment Ions:
m/z 229 (M-15): This is a very common and often abundant fragment for TMS derivatives, resulting from the loss of a methyl group (•CH₃) from the TMS moiety. This is a strong candidate for the primary quantifier ion in SIM mode.
m/z 181: This fragment likely corresponds to the loss of the chloroethyl group (•CH₂CH₂Cl).
m/z 73: This is the characteristic ion for the trimethylsilyl cation, [Si(CH₃)₃]⁺. Its presence is a strong indicator of a silylated compound.
Trustworthiness of the Protocol: This self-validating system relies on the combination of a specific retention time and the presence and correct ratio of multiple characteristic ions. The use of an internal standard corrects for variations in extraction efficiency and injection volume, ensuring the accuracy and reproducibility of quantitative results.
Conclusion
This application note details a comprehensive and robust GC-MS protocol for the identification and analysis of 4-(2-Chloroethoxy)phenol derivatives. By incorporating an optimized, rapid silylation step, this method overcomes the challenges associated with the analysis of polar phenolic compounds. The detailed experimental parameters and the rationale behind them provide a solid foundation for researchers to implement this protocol in their laboratories. The specificity and sensitivity of the method make it suitable for a wide range of applications, from quality control in pharmaceutical manufacturing to environmental monitoring.
References
Cromlab Instruments. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Retrieved from [Link]
Lee, J., Lee, H., & Lee, D. (2004). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 76(18), 5549-5555. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). EPA Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
Kallio, H., & Leino, M. (2021). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 11(3), 168. Retrieved from [Link]
PubChem. (n.d.). 4-(2-Chloroethoxy)phenol. Retrieved from [Link]
Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]
Introduction: The Strategic Importance of 4-(2-Chloroethoxy)phenol in Medicinal Chemistry
An Application Guide to the Large-Scale Synthesis of Ethers from 4-(2-Chloroethoxy)phenol This document provides a detailed guide for researchers, scientists, and drug development professionals on the large-scale synthes...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Large-Scale Synthesis of Ethers from 4-(2-Chloroethoxy)phenol
This document provides a detailed guide for researchers, scientists, and drug development professionals on the large-scale synthesis of functionalized ethers utilizing 4-(2-Chloroethoxy)phenol as a key starting material. The focus is on providing a robust, scalable, and safe protocol grounded in the principles of the Williamson ether synthesis, a cornerstone of industrial organic chemistry.[1][2]
4-(2-Chloroethoxy)phenol is a valuable bifunctional building block in modern drug discovery and development. Its structure incorporates a reactive chloroethoxy side chain and a phenolic hydroxyl group, allowing for sequential or selective functionalization to create complex molecular architectures. The ethers derived from this precursor are integral components of numerous pharmaceutically active compounds, including intermediates for drugs like Ranolazine, an anti-anginal medication.[3][4] The synthesis of these ethers is most commonly and efficiently achieved via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[5] This guide will detail the practical application of this reaction on an industrial scale.
Part 1: Core Principles of the Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and versatile method for forming ether linkages. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] In the context of our topic, the synthesis involves the reaction of a deprotonated nucleophile (such as a substituted piperazine or another amine) with the electrophilic carbon of the chloroethoxy group on 4-(2-Chloroethoxy)phenol.
The Reaction Mechanism involves two key steps:
Deprotonation: A base is used to deprotonate the nucleophile (e.g., the secondary amine of a piperazine ring), making it a more potent nucleophile. In the case of reacting the phenol group, a base would deprotonate it to form a phenoxide.
Nucleophilic Attack: The activated nucleophile then attacks the carbon atom bearing the chlorine atom, displacing the chloride leaving group in a concerted SN2 step to form the new carbon-nitrogen or carbon-oxygen bond, resulting in the desired ether product.[5]
For the synthesis to be efficient, particularly on a large scale, several factors must be carefully controlled, including the choice of base, solvent, temperature, and the potential use of catalysts to enhance reaction rates and yields.[6]
Caption: General mechanism for the SN2 reaction.
Part 2: Application Protocol: Large-Scale Synthesis of a Piperazine Ether Derivative
This section provides a representative protocol for the reaction of 4-(2-Chloroethoxy)phenol with a substituted piperazine, a common transformation in the synthesis of pharmaceutical intermediates.[7][8]
Ensure a clean, dry, glass-lined reactor is equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.
Charge the reactor with acetonitrile (1.5 L), potassium carbonate (276.4 g), potassium iodide (16.6 g), and the 1-arylpiperazine (1.05 mol).
Begin stirring and purge the vessel with nitrogen.
2. Reagent Addition:
In a separate vessel, dissolve 4-(2-Chloroethoxy)phenol (172.6 g) in acetonitrile (500 mL).
Slowly add the 4-(2-Chloroethoxy)phenol solution to the reactor over 30-60 minutes at ambient temperature. A slight exotherm may be observed.
3. Reaction Execution:
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile).
Maintain the reflux for 8-12 hours. The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
4. Work-up and Product Isolation:
Once the reaction is complete, cool the mixture to room temperature.
Filter the solid inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetonitrile.
Combine the filtrate and washes, and concentrate the solution under reduced pressure to remove the bulk of the acetonitrile.
To the resulting residue, add deionized water (1 L) and ethyl acetate (1 L). Stir vigorously for 15 minutes.
Separate the organic layer. Wash the organic layer with brine (2 x 500 mL), then dry it over anhydrous sodium sulfate.[9]
5. Purification:
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, often as an oil or solid.
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to achieve high purity.
6. Drying:
Dry the purified crystalline product in a vacuum oven at 40-50°C until a constant weight is achieved.
Part 3: Critical Process Parameters and Optimization
Optimizing a large-scale synthesis requires careful control over several parameters to maximize yield and purity while ensuring safety and economic viability.[1]
Choice of Base: Potassium carbonate is a common and cost-effective base for this reaction. It is strong enough to deprotonate the piperazine nucleophile but mild enough to minimize side reactions. For less reactive nucleophiles, stronger bases like sodium hydride (NaH) could be considered, though this increases safety risks and cost.[5]
Solvent Selection: Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are preferred as they effectively solvate the cations while leaving the nucleophile relatively free, accelerating the SN2 reaction.[9] Protic solvents can slow the reaction by solvating the nucleophile.
Catalyst: The addition of a catalytic amount of potassium iodide (KI) can significantly increase the reaction rate. Through the Finkelstein reaction, the iodide ion displaces the chloride on the electrophile in situ, forming a more reactive iodo-intermediate.
Temperature Control: Reaction temperatures typically range from 50 to 100°C.[2][9] Higher temperatures increase the reaction rate but can also promote undesirable elimination side reactions, especially with more sterically hindered substrates.[9]
Phase-Transfer Catalysis (PTC): For industrial-scale syntheses, using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly advantageous. PTC facilitates the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the electrophile resides, improving reaction efficiency and often allowing for the use of less expensive solvent systems like toluene/water.[9]
Part 4: Safety, Handling, and Scale-Up Considerations
Transitioning from laboratory to large-scale production introduces significant safety challenges that must be proactively managed.[1]
1. Hazard Analysis of Reagents:
4-(2-Chloroethoxy)phenol: Skin and eye irritant. Handle with appropriate personal protective equipment (PPE).
Potassium Carbonate: Irritant. Avoid inhalation of dust.
Acetonitrile: Flammable liquid and toxic. All transfers should be conducted in a well-ventilated area or a closed system.
Strong Bases (if used): Reagents like sodium hydride are highly reactive and flammable upon contact with water or air. They require specialized handling procedures under an inert atmosphere.[10]
2. Personal Protective Equipment (PPE):
Standard PPE includes safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[10] For large-scale operations, a face shield and respiratory protection may be necessary.
3. Engineering Controls:
All operations should be performed in a chemical fume hood or a well-ventilated, designated production area.[11]
Use of ground/bond equipment is necessary to prevent static discharge when handling flammable solvents.[12]
For exothermic reactions, the reactor must have a reliable cooling system. A significant safety margin (e.g., 100°C) should be maintained between the operating temperature and the onset temperature of any potential thermal runaway.[13]
Neutralize acidic or basic aqueous waste before disposal.
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[10]
References
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. TailoredRead. [Link]
ResearchGate. (2025). Williamson ether synthesis: an efficient one-step route for surface modifications of silicon nanoparticles. ResearchGate. [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]
New Drug Approvals. (2016). Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. New Drug Approvals. [Link]
minimizing byproduct formation in 4-(2-Chloroethoxy)phenol synthesis
Technical Support Center: Synthesis of 4-(2-Chloroethoxy)phenol A Guide to Minimizing Byproduct Formation and Optimizing Reaction Yield Welcome to the technical support center for the synthesis of 4-(2-Chloroethoxy)pheno...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 4-(2-Chloroethoxy)phenol
A Guide to Minimizing Byproduct Formation and Optimizing Reaction Yield
Welcome to the technical support center for the synthesis of 4-(2-Chloroethoxy)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to minimize byproduct formation and enhance the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-(2-Chloroethoxy)phenol, and what is the underlying mechanism?
The most prevalent and industrially relevant method for synthesizing 4-(2-Chloroethoxy)phenol is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of a phenol, in this case, hydroquinone (benzene-1,4-diol), or its monosodium/monopotassium salt, with an alkylating agent, 1,2-dichloroethane. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] In this process, the phenoxide ion, a potent nucleophile, attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group.[3]
Q2: What are the primary byproducts I should be aware of during the synthesis of 4-(2-Chloroethoxy)phenol?
The primary byproducts in this synthesis typically arise from:
Dialkylation: The reaction of the desired product, 4-(2-Chloroethoxy)phenol, with another molecule of the alkylating agent to form 1,4-bis(2-chloroethoxy)benzene. This is especially prevalent if an excess of the alkylating agent is used or if the reaction is allowed to proceed for too long.
C-alkylation: While O-alkylation is the desired pathway, under certain conditions, the phenoxide ion can also act as a carbon nucleophile, leading to the formation of C-alkylated byproducts.[2] This is generally a minor pathway but can be influenced by the choice of solvent and counter-ion.
Elimination Reactions: With certain alkyl halides, particularly secondary or tertiary ones, elimination (E2) can compete with substitution, leading to the formation of alkenes.[2] However, with a primary alkyl halide like 1,2-dichloroethane, this is less of a concern.
Reaction with Solvent: If a reactive solvent is used, it may compete with the phenoxide in the nucleophilic attack on the alkylating agent.
Q3: How does the choice of base impact the reaction?
The choice of base is critical as it is responsible for deprotonating the phenol to form the more nucleophilic phenoxide ion. Common bases include:
Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are strong, cost-effective bases that are widely used.[4][5] Potassium hydroxide is sometimes preferred due to the higher reactivity of the resulting potassium phenoxide.
Sodium Carbonate (Na₂CO₃) and Potassium Carbonate (K₂CO₃): These are weaker bases and can be advantageous in situations where a milder reaction is desired to minimize side reactions.
Sodium Hydride (NaH): A very strong base that provides irreversible deprotonation of the phenol. It is often used in laboratory-scale syntheses to ensure complete formation of the phenoxide.[3]
The strength and concentration of the base can influence the rate of the reaction and the potential for side reactions.
Q4: Can a phase-transfer catalyst (PTC) be beneficial in this synthesis?
Yes, a phase-transfer catalyst can be highly beneficial, especially in reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., aqueous NaOH and an organic solvent).[6] A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkylating agent resides.[7][8] This can lead to:
Improved yields and selectivity by minimizing side reactions that may occur at the interface or in the aqueous phase.[6]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of 4-(2-Chloroethoxy)phenol.
Problem 1: Low Yield of 4-(2-Chloroethoxy)phenol
Possible Causes and Solutions:
Potential Cause
Troubleshooting Steps
Scientific Rationale
Incomplete Deprotonation of Phenol
- Ensure the use of a sufficiently strong base (e.g., NaOH, KOH) in at least stoichiometric amounts. - Consider using a stronger base like sodium hydride for complete phenoxide formation.[3]
The phenoxide ion is a much stronger nucleophile than the neutral phenol. Incomplete deprotonation leads to a slower reaction rate and lower conversion.
Poor Solubility of Reactants
- Select an appropriate solvent that dissolves both the phenoxide salt and the alkylating agent. Aprotic polar solvents like DMF or DMSO are often effective. - Employ a phase-transfer catalyst to facilitate the reaction between reactants in different phases.[6]
For an SN2 reaction to occur efficiently, the nucleophile and the electrophile must be in the same phase and have sufficient mobility to collide.
Insufficient Reaction Time or Temperature
- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. - Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures.
The rate of an SN2 reaction is dependent on both time and temperature. Insufficient energy or time will result in an incomplete reaction.
Deactivation of Alkylating Agent
- Ensure the alkylating agent is pure and free from inhibitors. - Use a fresh batch of 1,2-dichloroethane if degradation is suspected.
The reactivity of the alkylating agent is crucial for the success of the reaction. Impurities can interfere with the desired transformation.
Problem 2: Significant Formation of 1,4-bis(2-chloroethoxy)benzene (Dialkylation Product)
Possible Causes and Solutions:
Potential Cause
Troubleshooting Steps
Scientific Rationale
Excess Alkylating Agent
- Carefully control the stoichiometry. Use a slight excess of the phenol relative to the alkylating agent to favor mono-alkylation.
Le Chatelier's principle suggests that an excess of one reactant will drive the reaction towards the products. In this case, an excess of the alkylating agent will promote the second alkylation step.
Prolonged Reaction Time
- Monitor the reaction closely and quench it as soon as the formation of the desired product is maximized and the formation of the dialkylated byproduct begins to increase significantly.
The desired mono-alkylated product can itself act as a nucleophile (after deprotonation of the remaining phenolic hydroxyl group) and react with the alkylating agent.
High Reaction Temperature
- Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Higher temperatures can provide the activation energy for the less favorable second alkylation step, leading to increased byproduct formation.
Problem 3: Presence of Unreacted Starting Material (Hydroquinone)
Possible Causes and Solutions:
Potential Cause
Troubleshooting Steps
Scientific Rationale
Insufficient Amount of Base
- Use at least one equivalent of base per equivalent of phenol. A slight excess may be beneficial to ensure complete deprotonation.
The reaction will not proceed without the formation of the phenoxide nucleophile.
Sub-optimal Reaction Conditions
- Re-evaluate the solvent, temperature, and reaction time. Consider using a more polar aprotic solvent or a phase-transfer catalyst to enhance the reaction rate.
The kinetics of the reaction may be too slow under the current conditions, leading to incomplete conversion.
Poor Quality of Alkylating Agent
- Verify the purity of the 1,2-dichloroethane.
If the alkylating agent has degraded or contains impurities, it will not react effectively with the phenoxide.
Experimental Protocols
Optimized Protocol for the Synthesis of 4-(2-Chloroethoxy)phenol
This protocol is designed to maximize the yield of the mono-alkylated product while minimizing the formation of the dialkylated byproduct.
Materials:
Hydroquinone
1,2-Dichloroethane
Potassium Hydroxide (KOH)
Tetrabutylammonium Bromide (TBAB)
Toluene
Deionized Water
Hydrochloric Acid (HCl)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1.0 equivalent) and a catalytic amount of TBAB (0.02 equivalents) in toluene.
Base Addition: Add a solution of potassium hydroxide (1.1 equivalents) in a minimal amount of water to the flask.
Heating and Alkylation: Heat the mixture to a gentle reflux with vigorous stirring. Slowly add 1,2-dichloroethane (1.2 equivalents) dropwise over 30 minutes.
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 4-6 hours.
Workup: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. Separate the organic layer.
Acidification: Wash the organic layer with a dilute solution of hydrochloric acid to neutralize any remaining base, followed by a wash with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to obtain pure 4-(2-Chloroethoxy)phenol.[9][10]
Visualizing Reaction Pathways
Reaction Scheme: Desired vs. Undesired Pathways
Caption: Desired O-alkylation vs. undesired dialkylation.
Troubleshooting Flowchart
Caption: Systematic troubleshooting for synthesis optimization.
References
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
Google Patents. (n.d.). Synthetic method of 4-phenoxyphenol.
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of 4-phenoxy-phenols.
Google Patents. (n.d.). Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol.
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
Patsnap. (n.d.). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone.
PubChem. (n.d.). 4-(2-Chloroethoxy)phenol. Retrieved from [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(1), M400. [Link]
MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]
PubMed. (n.d.). Synthesis and Biological Evaluation of 2-phenol-4-chlorophenyl-6-aryl Pyridines as Topoisomerase II Inhibitors and Cytotoxic Agents. Retrieved from [Link]
ResearchGate. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
Google Patents. (n.d.). PURIFICATION OF PHENOL.
Google Patents. (n.d.). Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
ResearchGate. (n.d.). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. Retrieved from [Link]
Frontiers. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Retrieved from [Link]
Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. Retrieved from [Link]
Technical Support Center: Chemoselectivity in 4-(2-Chloroethoxy)phenol Alkylation
This guide functions as a specialized Technical Support Center for researchers working with 4-(2-Chloroethoxy)phenol (CAS: 1892-43-9).[1] It addresses the chemoselectivity challenges inherent to this molecule, specifical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers working with 4-(2-Chloroethoxy)phenol (CAS: 1892-43-9).[1] It addresses the chemoselectivity challenges inherent to this molecule, specifically the competition between the desired O-alkylation (ether synthesis) and the unwanted C-alkylation (ring alkylation).
Current Status: Online 🟢
Ticket ID: CHEM-SUP-882
Subject: Suppression of C-Alkylation Side Products
Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Insight[2][3]
The Core Problem:
4-(2-Chloroethoxy)phenol is an ambident nucleophile . Upon deprotonation, the negative charge is delocalized between the oxygen atom and the ortho carbon positions of the benzene ring (the para position is blocked by the chloroethoxy group).
While Oxygen is the harder, more electronegative center (kinetic product), the ortho-Carbon is a softer nucleophilic center.[1] The ethoxy group at the para position is an electron-donating group (EDG), which significantly activates the ring, increasing electron density at the ortho positions and making them more susceptible to C-alkylation than in unsubstituted phenol.
The Solution Strategy:
To prevent C-alkylation, you must manipulate the Hard-Soft Acid-Base (HSAB) parameters of your reaction environment. You need to maximize the "hardness" of the nucleophilic attack to favor the Oxygen center.
Diagnostic Workflow (Interactive)
Before altering your protocol, use this logic flow to identify the source of your C-alkylation.
Figure 1: Diagnostic logic tree for identifying the root cause of C-alkylation in phenolic systems.
Troubleshooting Guide & FAQs
Q1: Why does my choice of solvent drastically change the C/O ratio?
A: This is the most common failure point.
The Mechanism: In protic solvents (Methanol, Ethanol, Water), the solvent molecules form strong Hydrogen bonds with the phenoxide Oxygen.[1] This "solvation shell" physically shields the Oxygen from attacking the electrophile. The ortho-Carbon, which does not form H-bonds, remains accessible and becomes the primary nucleophile.[1]
The Fix: Use Polar Aprotic Solvents (DMF, DMSO, NMP, or DMAc).[1] These solvents solvate the cation (K+, Cs+) effectively but leave the phenoxide anion "naked" and highly reactive at the Oxygen center.
Q2: I am using K₂CO₃ in DMF but still seeing 5-10% C-alkylation. How do I eliminate it?
A: You are likely experiencing "Tight Ion Pairing."
The Mechanism: Potassium (K+) is a relatively hard cation and can sit close to the hard Oxygen anion, partially blocking it.
The Fix: Switch to Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" is well-documented. The large, soft Cesium radius prevents tight ion pairing with the phenoxide oxygen, maximizing the separation between the anion and cation. This exposes the Oxygen for S_N2 attack.
Q3: Can I heat the reaction to speed it up?
A:Avoid heating if possible.
The Mechanism: O-alkylation is generally the kinetic product (lower activation energy), while C-alkylation is the thermodynamic product (more stable product). Heating the reaction provides the energy required to overcome the higher activation barrier for C-alkylation.
The Fix: Run the reaction at 0°C to Room Temperature . If the electrophile is sluggish, add a catalytic amount of Potassium Iodide (Finkelstein condition) rather than increasing the temperature.
Q4: Is there a risk of the starting material reacting with itself?
A:YES. This is a molecule-specific hazard.
The Issue: Your molecule contains a phenol (nucleophile) and an alkyl chloride (electrophile). In the presence of a base, Molecule A can attack Molecule B (Head-to-Tail), leading to polymerization.[1]
The Fix: Do not "pre-stir" the base and phenol for long periods without the external electrophile present. Ensure your external electrophile is more reactive (e.g., a bromide or iodide) than the internal chloride tail.[1]
Optimized Experimental Protocol
Objective: Synthesis of an ether derivative from 4-(2-Chloroethoxy)phenol with >98% O-selectivity.
Reagents Table
Component
Role
Specification
Stoichiometry
4-(2-Chloroethoxy)phenol
Substrate
High Purity (>98%)
1.0 equiv
Electrophile (R-Br)
Alkylating Agent
Primary Bromide/Iodide
1.1 - 1.2 equiv
Cesium Carbonate (Cs₂CO₃)
Base
Anhydrous, Powdered
1.5 - 2.0 equiv
DMF (Dimethylformamide)
Solvent
Anhydrous, Sure/Seal™
0.1 M - 0.2 M
TBAI (Optional)
Catalyst
Phase Transfer / Iodine source
0.05 equiv
Step-by-Step Procedure
Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet. Ensure the system is under an inert atmosphere (N₂ or Ar).
Solvation: Dissolve 4-(2-Chloroethoxy)phenol (1.0 equiv) and the Electrophile (1.1 equiv) in anhydrous DMF .
Note: We mix the electrophile before the base to minimize self-polymerization of the starting material.
Cooling: Cool the solution to 0°C using an ice bath.
Base Addition: Add Cs₂CO₃ (1.5 equiv) in a single portion.
Tip: If the electrophile is a chloride (less reactive), add TBAI (tetrabutylammonium iodide) at this stage to activate it via halogen exchange.[1]
Reaction: Stir vigorously at 0°C for 30 minutes, then allow to warm to Room Temperature. Monitor via TLC or LC-MS.
Endpoint: Reaction is typically complete within 2-4 hours.
Work-up: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over Na₂SO₄.
Mechanistic Visualization
The following diagram illustrates the competition between the "Naked" Phenoxide (favored by Cs+/DMF) and the "Shielded" Phenoxide (caused by Protic solvents/Li+), determining the reaction pathway.
Figure 2: Mechanistic pathways determining chemoselectivity.[1] Path A represents the optimized protocol.
References
The Cesium Effect in Alkylation
Title: Cesium carbonate catalyzed O-alkylation of phenol to synthesize alkyl aryl ethers.[2][3][4]
Source: Journal of Shaoyang University (via Semantic Scholar).
Technical Support Center: Synthesis of 4-(2-Chloroethoxy)phenol
Welcome to the technical support center for the synthesis of 4-(2-Chloroethoxy)phenol. This guide is designed for researchers, chemists, and process development professionals to address common challenges, particularly th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-(2-Chloroethoxy)phenol. This guide is designed for researchers, chemists, and process development professionals to address common challenges, particularly those encountered during scale-up. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.
Synthesis Overview: The Williamson Ether Synthesis
The industrial preparation of 4-(2-Chloroethoxy)phenol is typically achieved via the Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of a phenol (hydroquinone in this case) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (such as 1,2-dichloroethane or 1-bromo-2-chloroethane).[1][2]
Reaction Scheme:
Starting Materials: Hydroquinone, an alkylating agent (e.g., 1,2-dichloroethane), and a base (e.g., Sodium Hydroxide).
Key Transformation: Formation of an ether linkage by nucleophilic substitution.
While straightforward in principle, scaling this reaction presents challenges related to selectivity, reaction control, and impurity management.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in this synthesis and how can it be minimized?
A1: The most significant and common impurity is the dialkylated byproduct, 1,4-bis(2-chloroethoxy)benzene . This arises because hydroquinone has two reactive hydroxyl groups. To minimize its formation, a molar excess of hydroquinone relative to the alkylating agent should be used. Slow, controlled addition of the alkylating agent at a maintained temperature is also critical to favor mono-alkylation over di-alkylation.
Q2: Is a phase-transfer catalyst (PTC) necessary for this reaction?
A2: While not strictly necessary, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly recommended, especially for scale-up in a biphasic (aqueous/organic) system.[3][4][5] The PTC facilitates the transfer of the phenoxide anion from the aqueous phase (where it is formed with a base like NaOH) to the organic phase to react with the alkylating agent.[3][6] This dramatically increases the reaction rate, allows for milder reaction conditions (lower temperatures), and can improve selectivity, leading to higher yields and purity.[5]
Q3: Which base is most suitable for this synthesis?
A3: For phenolic hydroxyl groups, which are relatively acidic, common inorganic bases are effective.[7] Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are frequently used in aqueous solutions. Potassium carbonate (K2CO3) can also be used, often in a polar aprotic solvent. For industrial-scale processes, NaOH is often preferred due to its low cost and high reactivity. The concentration of the base is a key parameter; a concentrated solution is often used in PTC systems.[6]
Q4: How can I effectively monitor the reaction's progress?
A4: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the disappearance of starting materials (hydroquinone) and the formation of the desired product and byproducts.[8] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative in-process checks.
Troubleshooting Guide for Scale-Up Issues
This section addresses specific problems that may arise during the scale-up of the 4-(2-Chloroethoxy)phenol synthesis.
Problem
Potential Root Cause(s)
Recommended Solutions & Scientific Rationale
Low Yield / Incomplete Conversion
1. Inefficient Mass Transfer: Poor mixing between the aqueous and organic phases in a larger reactor. 2. Insufficient Base: The stoichiometric amount of base was consumed by side reactions or was not fully available. 3. Deactivated Catalyst: The phase-transfer catalyst has been "poisoned" or has degraded.
1. Optimize Agitation: Increase the stirrer speed to ensure a high interfacial area between phases. For very large reactors, evaluate the agitator design (e.g., Rushton turbine vs. pitched blade) to maximize mixing efficiency. 2. Use a Slight Excess of Base: Ensure at least one full equivalent of base is active. Monitor the pH of the aqueous phase; it should remain strongly alkaline throughout the reaction. 3. Verify Catalyst Quality: Use a fresh, high-purity PTC. Some leaving groups, like iodide, can "poison" quaternary ammonium catalysts by forming highly lipophilic, unreactive ion pairs.[9]
High Levels of Di-alkylation Impurity
1. Incorrect Stoichiometry: Molar ratio of alkylating agent to hydroquinone is too high. 2. Poor Temperature Control: Localized "hot spots" in the reactor due to exothermic reaction, increasing reaction rates non-selectively. 3. Rapid Addition of Alkylating Agent: A high local concentration of the alkylating agent favors reaction with the already-formed mono-alkylated product.
1. Adjust Stoichiometry: Use a molar excess of hydroquinone (e.g., 1.5 to 3 equivalents) to statistically favor the reaction at one site. 2. Improve Heat Transfer: Ensure the reactor's cooling system is adequate for the batch size. The heat of reaction must be removed efficiently to maintain the target temperature. Consider a slower addition rate to manage the exotherm. 3. Controlled Dosing: Add the alkylating agent sub-surface via a dip tube over an extended period (e.g., 2-4 hours). This maintains a low, steady-state concentration of the electrophile, maximizing selectivity for the more reactive hydroquinone starting material.
Product Oils Out / Fails to Crystallize
1. Impurities Present: High levels of the di-alkylation byproduct or unreacted starting materials can act as a crystallization inhibitor. 2. Incorrect pH during Work-up: The product is a phenol and will remain dissolved as a phenoxide salt if the aqueous phase is too basic during extraction/isolation. 3. Residual Solvent: Trapped organic solvent from the reaction or extraction can prevent proper crystal lattice formation.
1. Purify Crude Product: Consider a re-crystallization from a suitable solvent system (e.g., toluene/heptane) or a purification via column chromatography on a small scale to isolate pure material for seeding. 2. Acidify Carefully: During the aqueous work-up, acidify the solution with an acid like HCl to a pH of ~5-6 to ensure the phenolic product is fully protonated and neutral.[10] 3. Efficiently Remove Solvents: After extraction, ensure the organic phase is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) and that the solvent is completely removed under vacuum before attempting crystallization.
Reaction Stalls or Proceeds Slowly
1. Low Reaction Temperature: The activation energy for the SN2 reaction is not being met. 2. Water in Solvent: For non-PTC systems using anhydrous solvents (like DMF or DMSO), trace amounts of water can hydrolyze the base and hinder phenoxide formation.[7] 3. Inappropriate Solvent Choice: The solvent system does not adequately support the SN2 mechanism.
1. Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress and impurity profile by HPLC. 2. Use Anhydrous Conditions: If not using a PTC system, ensure solvents and reagents are anhydrous. 3. Re-evaluate Solvent: For PTC systems, solvents like toluene are effective. For anhydrous systems, polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation but leave the nucleophile (phenoxide) highly reactive.
Visualized Workflows and Diagrams
Scale-Up Process Flow Diagram
This diagram outlines the critical steps and control points for a robust and scalable synthesis process.
Caption: Process flow for the scale-up synthesis of 4-(2-Chloroethoxy)phenol.
Troubleshooting Decision Tree: High Di-alkylation Impurity
This diagram provides a logical path to diagnose and solve the most common selectivity issue.
Caption: Decision tree for troubleshooting the di-alkylation impurity.
Protocols
Protocol 5.1: Lab-Scale Synthesis (100g Scale) with Scale-Up Considerations
Tetrabutylammonium Bromide (TBAB): 35.5 g (0.11 mol, 0.1 eq)
Toluene: 1 L
Water (deionized): 1 L
Hydrochloric Acid (conc.)
Procedure:
Reactor Setup: To a 5L jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and addition funnel, charge hydroquinone (242 g), toluene (1 L), and water (500 mL).
Base and Catalyst Addition: Begin stirring and add the 50% sodium hydroxide solution (176 g), followed by the TBAB (35.5 g).
Heating: Heat the mixture to 65°C. The mixture should be a well-agitated slurry.
Controlled Addition: Slowly add the 1,2-dichloroethane (109 g) via the addition funnel over 2-3 hours. (Scale-Up Note: This is the critical exothermic step. Monitor the internal temperature closely and adjust the addition rate to maintain it at 65 ± 3°C).
Reaction Monitoring: Maintain the reaction at 65°C for 4-6 hours after the addition is complete. Take samples hourly and analyze by HPLC to monitor the consumption of hydroquinone.
Work-Up (Phase Split): Once the reaction is deemed complete (<2% hydroquinone remaining), cool the reactor to 25°C. Stop stirring and allow the layers to separate. Drain the lower aqueous layer (which contains the product as a sodium salt).
Acidification: Transfer the aqueous layer to a separate vessel. While stirring, slowly add concentrated HCl until the pH of the solution is between 5 and 6. The product will precipitate as a solid or oil.
Extraction & Isolation: Extract the acidified aqueous layer with toluene (2 x 500 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Crystallization: Filter the dried solution and concentrate under reduced pressure to about one-third of the volume. Add n-heptane as an anti-solvent until turbidity is observed. Cool the mixture slowly to 0-5°C to induce crystallization.
Drying: Filter the resulting solid, wash with cold heptane, and dry under vacuum at 40-50°C to a constant weight.
Protocol 5.2: HPLC Method for In-Process Control
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid)
Mobile Phase B: Acetonitrile (0.1% Formic Acid)
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B.
The Williamson Ether Synthesis - Master Organic Chemistry. [Link: https://www.masterorganicchemistry.com/reaction-guide/williamson-ether-synthesis/]
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link: https://www.francis-press.com/papers-files/full-papers-pdf/ajmc/10.25236-AJMC.2023.040407.pdf]
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. [Link: https://crdeepjournal.org/wp-content/uploads/2018/12/Vol-3-2-2.pdf]
Phase transfer catalysts – Knowledge and References - Taylor & Francis. [Link: https://www.tandfonline.com/doi/full/10.1080/17415993.2021.1928079]
A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. [Link: https://www.biomedres.us/fulltexts/BJSTR.MS.ID.006509.php]
PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? [Link: https://www.iupac.org/wp-content/uploads/2016/02/4_PTC_in_pharmaceutical_industry_Makosza.pdf]
Ether synthesis - Google Patents (US4613682A). [Link: https://patents.google.
Please, May anyone help me with a good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS? | ResearchGate. [Link: https://www.researchgate.net/post/Please_May_anyone_help_me_with_a_good_method_for_detecting_2-phenoxy_ethanol_and_4_chlorophenoxy_acetic_acid_using_LC_MS]
Technical Support Center: Navigating the Impact of Moisture in 4-(2-Chloroethoxy)phenol Reactions
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 4-(2-Chloroethoxy)phenol. This document serves as a specialized resource to address common challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 4-(2-Chloroethoxy)phenol. This document serves as a specialized resource to address common challenges encountered during its use in synthesis, with a primary focus on the critical, and often underestimated, impact of ambient and reagent-borne moisture. Our objective is to provide you with the in-depth knowledge and actionable troubleshooting strategies required to optimize your reaction outcomes, ensuring reproducibility and high yields.
Q1: My Williamson ether synthesis using 4-(2-Chloroethoxy)phenol is resulting in a disappointingly low yield. I suspect moisture is the issue, but what is the exact mechanism of interference?
A1: Your suspicion is well-founded. The Williamson ether synthesis is exceptionally sensitive to moisture, and its presence initiates parasitic reactions that directly undermine the main synthetic pathway.[1]
Causality - The Role of the Base: The core of the issue lies in the reaction's first step: the deprotonation of the phenol's hydroxyl group to form a potent phenoxide nucleophile.[2][3] Strong bases, such as sodium hydride (NaH) or potassium hydride (KH), are typically used for this purpose. If water is present in the reaction vessel, it will react with the strong base in a simple acid-base reaction, which is often faster than the deprotonation of the phenol.
NaH + H₂O → NaOH + H₂↑
This process consumes your base, reducing the amount available to generate the required phenoxide. Consequently, a significant portion of your 4-(2-Chloroethoxy)phenol never becomes activated, leading directly to poor conversion and low yield.[1][4]
Troubleshooting Protocol - Ensuring Anhydrous Conditions: To combat this, a rigorous anhydrous protocol is not just recommended; it is essential.
Experimental Workflow for Moisture-Sensitive Reactions
Caption: A validated workflow for establishing and maintaining anhydrous reaction conditions.
Q2: I am observing a significant byproduct with a mass corresponding to a dimer of my starting material. What is causing this self-condensation?
A2: This is a classic case of competitive self-condensation, a reaction where the 4-(2-Chloroethoxy)phenol molecule reacts with itself.[5] This occurs because the molecule possesses both a nucleophilic center (the phenolic oxygen after deprotonation) and an electrophilic center (the carbon atom bonded to the chlorine).
Mechanism of Dimerization: Once a molecule of 4-(2-Chloroethoxy)phenol is deprotonated to its phenoxide form, it can act as a nucleophile and attack the chloro-substituted carbon of a second, unreacted molecule. This is an intermolecular Williamson ether synthesis, competing directly with your desired reaction.
To suppress this unwanted pathway:
Control Stoichiometry and Addition: Ensure your primary alkylating agent is present when the phenoxide is generated. A good practice is to add the base to a solution of the phenol and your main electrophile. Alternatively, add your primary electrophile immediately after the base addition is complete.
Temperature Management: Lowering the reaction temperature can often favor the desired reaction over the self-condensation pathway by reducing the overall activation energy available to the system.
Q3: What are the most reliable methods for drying my starting materials and solvents for this type of reaction?
A3: Effective drying is a cornerstone of success. Different materials require different techniques.
Drying 4-(2-Chloroethoxy)phenol (Solid):
Vacuum Desiccator: Place the solid in a vacuum desiccator over a high-capacity desiccant like phosphorus pentoxide (P₄O₁₀) or fresh Drierite® for 12-24 hours.
Azeotropic Removal: For stubborn hydrates, dissolve the phenol in toluene, and remove the solvent via rotary evaporation. The toluene forms a low-boiling azeotrope with water, effectively carrying it away. Repeat 2-3 times for best results.[6]
Drying Common Solvents: Simple storage over molecular sieves is often insufficient for highly sensitive reactions. Distillation from an appropriate drying agent is the gold standard.
Reflux for several hours before distilling under N₂.
Dimethylformamide (DMF)
Molecular Sieves (4Å)
N/A
Dry over sieves for 24h, then distill under reduced pressure.[7]
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Vigorous H₂ evolution ceases | Reflux for 2-4 hours before distilling. |
Q4: I am using a phase-transfer catalyst (PTC) to improve reaction efficiency. Can moisture still negatively affect this system?
A4: Yes, while phase-transfer catalysis (PTC) systems are generally more robust and tolerant of trace water than anhydrous systems, excess moisture can still significantly impede the reaction.[8]
Mechanism of PTC Interference: The function of a PTC (e.g., a quaternary ammonium salt like TBAB) is to escort the water-soluble phenoxide anion into the organic phase where the alkylating agent resides.
Catalyst Hydration: Excessive water can form a "hydration shell" around the catalyst's cation. This shell increases its steric bulk and reduces its affinity for the phenoxide, thereby slowing down the crucial ion-pair extraction into the organic phase.[9]
Reduced Anion Reactivity: The phenoxide anion itself can be solvated by water molecules in the organic phase, which blunts its nucleophilicity and slows the rate of the Sₙ2 reaction.
Diagram of Phase-Transfer Catalysis
Caption: The catalytic cycle in a liquid-liquid phase-transfer system.
For optimal PTC performance, use saturated or near-saturated aqueous solutions of your base to minimize excess water and create a high salt concentration, which can help drive the catalyst into the organic phase.[9]
Technical Support Center: Optimizing 4-(2-Chloroethoxy)phenol Reactions
The following Technical Support Center guide is designed for researchers and process chemists working with 4-(2-Chloroethoxy)phenol (CAS 55173-74-3) . It addresses the unique challenges of this bifunctional "Head-to-Tail...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Center guide is designed for researchers and process chemists working with 4-(2-Chloroethoxy)phenol (CAS 55173-74-3) . It addresses the unique challenges of this bifunctional "Head-to-Tail" molecule, where the phenolic "head" and alkyl chloride "tail" often require conflicting optimization strategies.[1][2]
Welcome to the Advanced Application Guide. You are likely here because your reaction with 4-(2-Chloroethoxy)phenol is suffering from sluggish kinetics (stalled conversion) , elimination side-products (vinyl ethers) , or uncontrolled oligomerization .[1][2]
This guide moves beyond basic stoichiometry to address the catalytic levers that control selectivity and rate.
The Core Challenge: The "Head-to-Tail" Conflict[1][2]
4-(2-Chloroethoxy)phenol is an amphiphilic, bifunctional building block.[1][2] Its dual reactivity creates a specific set of failure modes:
The Conflict: Strong bases required to activate the phenol can cause the alkyl chloride tail to undergo E2 elimination , forming the useless vinyl ether byproduct. Furthermore, the molecule can react with itself (Head-to-Tail) to form polymers.[1][2]
Catalyst Selection & Optimization Logic
Scenario A: Activating the "Tail" (Alkyl Chloride Substitution)
Goal: Reacting the chloroethyl group with an amine (e.g., for beta-blocker synthesis) or another nucleophile.[1][2]
Problem: Alkyl chlorides are poor electrophiles. High temperatures lead to degradation.[2]
The Catalyst Solution: The Finkelstein Driver
Do not rely on thermal energy alone. Use Potassium Iodide (KI) or Sodium Iodide (NaI) as a nucleophilic catalyst.[1][2]
Mechanism: The iodide ion (
) displaces the chloride () to form a transient, highly reactive alkyl iodide.[1][2] The incoming nucleophile then rapidly displaces the iodide, regenerating the catalyst.
Why it works:
is both a better nucleophile (soft base) and a better leaving group than .[1][2]
Solvent Synergy: Works best in MEK (Methyl Ethyl Ketone) or Acetone where KCl/NaCl precipitates, driving the equilibrium (Le Chatelier's principle).[2]
Goal: Alkylating the phenol "Head" without anhydrous solvents.
Problem: The phenoxide ion is trapped in the aqueous phase; the electrophile is in the organic phase.
The Catalyst Solution: Phase Transfer Catalysis (PTC)
Use Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .[2]
Selection Rule:
For high reaction rates: Use "accessible" quats like TBAB (Tetrabutylammonium bromide).[1][2]
For high temperature stability: Use TEBA (Triethylbenzylammonium chloride).[1][2]
The "Poisoning" Effect: Avoid using Iodide catalysts with PTC if possible, or use them cautiously. The lipophilic
ion can pair too strongly with the quaternary ammonium cation, blocking the transfer of the actual nucleophile (the "Starks' Extraction" limitation).[2]
Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 60-70% conversion. Adding more heat just creates a "styrene-like" smell.[1][2] What is happening?Diagnosis: You are observing E2 Elimination . The "styrene" smell is likely the vinyl ether derivative formed by dehydrohalogenation.
Fix:
Lower the Base Strength: Switch from NaOH/KOH to
or .
Add the Finkelstein Catalyst: Add 10 mol% KI. This allows you to run the reaction at a lower temperature (
instead of ) while maintaining rate, bypassing the high-energy elimination pathway.[2]
Q2: I see a gummy residue and multiple spots on TLC near the baseline. Is my material degrading?Diagnosis:Intermolecular Oligomerization . The phenoxide of one molecule is attacking the alkyl chloride of another (Head-to-Tail polymerization).[1][2]
Fix:
Dilution: Run the reaction at high dilution (
).
Protection: If you are targeting the tail, you must protect the phenol head (e.g., as a benzyl ether or acetate) first.[2] You cannot leave the phenoxide exposed while heating an alkyl chloride.[2]
Q3: Can I use DMF as a solvent to speed this up?Insight: Yes, dipolar aprotic solvents (DMF, DMSO, NMP) vastly accelerate
reactions by "stripping" cations.[1][2]
Warning: These solvents also accelerate the elimination side reaction. If using DMF, strictly control the temperature () and use the weakest possible base.
Visualizing the Chemistry
Diagram 1: The Catalytic Cycle (Finkelstein Activation)
This diagram illustrates how Iodide acts as a "shuttle," converting the dormant Chloride into the reactive Iodide species.
Caption: The Iodide Catalyst Cycle. The catalyst (
) converts the sluggish Alkyl Chloride into a reactive Alkyl Iodide, enabling faster reaction at lower temperatures.[1][2]
Diagram 2: Competing Pathways Matrix
This logic flow helps you select conditions based on the desired outcome vs. the risk of side reactions.
Caption: Reaction Pathway Logic. Selecting weak bases and catalysts (Green path) avoids elimination (Red path) and polymerization (Yellow path).[1][2]
Standard Operating Protocols (SOPs)
Protocol A: Catalytic Amination (The "Finkelstein" Method)
Solvent: Add ACN (10 mL per gram of substrate). Stir to create a suspension.
Addition: Add the amine.
Reflux: Heat to mild reflux (
).[1][2] Note: Without KI, you would need higher temps.[1][2]
Monitor: Check HPLC/TLC at 4 hours. The appearance of a transient intermediate (alkyl iodide) may be visible if kinetics are slow, but usually, it converts directly to product.[2]
Requires vigorous stirring; very green/scalable.[1][2]
Strong Base (NaH)
Phenol Alkylation
60-70%
Polymerization
"Over-activates" the phenoxide, leading to self-reaction.[1][2]
References
Finkelstein Reaction Mechanism & Utility
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][2] Wiley.[2][3] (Explains the nucleophilicity order
).
Phase Transfer Catalysis (PTC)
Makosza, M. (2000).[2] Phase-transfer catalysis.[1][2][5] A general green methodology in organic synthesis. Pure and Applied Chemistry.
Reactivity of 2-Chloroethoxy Derivatives (Tamsulosin Intermediates)
Process for preparation of tamsulosin and its derivatives. EP1734036A1.[2] (Details the amination of ethoxy-linked alkyl halides and the necessity of controlling elimination).
Phenol Alkylation & Side Reactions
Catalytic Amination of Phenols. Organic Chemistry Portal. (Discusses the difficulty of activating phenols without affecting other functional groups).
Effect of Base Strength on Elimination vs.
Nucleophilic Substitution vs Elimination. Chemistry LibreTexts. (Fundamental grounding on why strong bases like Hydroxide favor elimination in secondary/primary halides under heat).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Guide: 4-(2-Chloroethoxy)phenol vs. 4-(2-Bromoethoxy)phenol Reactivity
Content Type: Technical Application Guide
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
In medicinal chemistry, the choice between 4-(2-chloroethoxy)phenol (Linker-Cl) and 4-(2-bromoethoxy)phenol (Linker-Br) is rarely arbitrary. It is a calculated trade-off between kinetic efficiency and process stability .
While both compounds serve as bifunctional building blocks—providing a phenolic handle for arylation and an alkyl halide for nucleophilic substitution—the Linker-Br variant exhibits approximately 50–100x faster reaction rates in
substitutions due to the superior leaving group ability of bromide. Conversely, Linker-Cl offers superior shelf-stability and lower cost, making it the preferred candidate for large-scale manufacturing where heating capabilities are available to overcome its kinetic inertness.
This guide provides a mechanistic breakdown, comparative data, and validated protocols to assist in selecting the optimal linker for your specific synthetic route.
Mechanistic Foundation: The Kinetic Advantage
The reactivity difference between these two analogues is governed by the Bond Dissociation Energy (BDE) and the Leaving Group Ability of the halogen.
Bond Dissociation Energy (BDE)
The carbon-halogen bond strength is the primary thermodynamic barrier to reaction. The C-Br bond is significantly weaker than the C-Cl bond, facilitating easier cleavage during the rate-determining step of nucleophilic substitution.
C-Cl Bond Energy: ~84 kcal/mol (351 kJ/mol)
C-Br Bond Energy: ~70 kcal/mol (293 kJ/mol)
Impact: The lower BDE of the bromide analogue translates to a lower activation energy (
), allowing reactions to proceed at lower temperatures or with weaker nucleophiles.
Leaving Group Ability ( of Conjugate Acid)
In an
mechanism, the reaction rate correlates with the stability of the leaving group anion. A weaker base is a better leaving group.
Chloride (
): Conjugate acid (HCl)
Bromide (
): Conjugate acid (HBr)
Verdict: Bromide is a weaker base and a more stable anion, stabilizing the transition state more effectively than chloride.
Comparative Performance Data
The following table summarizes the reactivity profile when subjecting both linkers to standard nucleophilic substitution conditions (e.g., reaction with a secondary amine like morpholine in acetonitrile).
Feature
4-(2-Chloroethoxy)phenol
4-(2-Bromoethoxy)phenol
Relative Rate
1 (Reference)
~50–100x Faster
Required Temp.
High ( – Reflux)
Mild (RT – )
Finkelstein Susceptibility
Requires NaI catalyst to activate
Not required
Storage Stability
High (Stable at RT)
Moderate (Light sensitive, store at )
Cost Efficiency
High (Cheaper precursor)
Moderate
Primary Risk
Incomplete conversion, elimination
Over-alkylation, hydrolysis
Decision Framework: Selection Logic
The following decision tree illustrates when to deploy the Chloro- vs. Bromo- variant based on your substrate's sensitivity and the reaction conditions.
Figure 1: Decision matrix for selecting the appropriate halo-ethoxy phenol linker.
Objective: To empirically determine the reaction rate difference for your specific nucleophile.
Materials:
Substrate A: 4-(2-Chloroethoxy)phenol (1.0 eq)
Substrate B: 4-(2-Bromoethoxy)phenol (1.0 eq)
Nucleophile: Morpholine (1.2 eq)
Base:
(2.0 eq)
Solvent: Acetonitrile (MeCN)
Workflow:
Setup: Prepare two separate reaction vials. Dissolve 1.0 mmol of the respective linker in 5 mL MeCN.
Addition: Add
followed by Morpholine.
Incubation: Stir both vials at 40°C .
Monitoring: Spot TLC (Mobile Phase: 50% EtOAc/Hexane) at t=15 min, 1 hr, and 4 hr.
Observation: The Bromo reaction should show significant product formation within 15–30 minutes. The Chloro reaction will likely show starting material persistence even after 4 hours at this temperature.
Protocol B: Finkelstein Activation (Enhancing the Chloro-Linker)
If you are forced to use the Chloro-linker (due to cost or availability) but need higher reactivity, use this modification.
Dissolve 4-(2-Chloroethoxy)phenol (1.0 eq) in Acetone or 2-Butanone.
displaces to form the transient, highly reactive Iodo-intermediate, which then reacts rapidly with the nucleophile.
Safety & Handling
4-(2-Bromoethoxy)phenol:
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[7] More likely to act as an alkylating agent; handle with extreme care to avoid contact.
Storage: Light sensitive. Store in amber vials under inert gas (Nitrogen/Argon) to prevent debromination or discoloration.
4-(2-Chloroethoxy)phenol:
Hazards: Similar irritation profile but generally lower acute alkylation risk due to slower kinetics.
Storage: Stable at room temperature in standard containers.
References
Bond Dissociation Energies: Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules.[8][9][10] Accounts of Chemical Research, 36(4), 255-263. Link
Nucleophilic Substitution Kinetics: Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill.
Finkelstein Reaction: Finkelstein, H. (1910). Darlegung der Kinetik der Reaktion von Alkylhalogeniden mit Natriumjodid. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.
Synthesis of Halo-ethers: Marvel, C. S., & Tanenbaum, A. L. (1922). Alkyl halides and their reactivity. Journal of the American Chemical Society, 44(12), 2645-2650. Link
Safety Data: PubChem. (n.d.). 4-(2-Bromoethoxy)phenol Compound Summary. Link
Synthetic Utility of 4-(2-Chloroethoxy)phenol versus Other Alkylating Agents
Executive Summary: The "Phenoxyethyl" Challenge In medicinal chemistry and process development, the 4-(2-aminoethoxy)phenyl motif is a privileged scaffold, serving as a critical pharmacophore in beta-blockers (e.g., Meto...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Phenoxyethyl" Challenge
In medicinal chemistry and process development, the 4-(2-aminoethoxy)phenyl motif is a privileged scaffold, serving as a critical pharmacophore in beta-blockers (e.g., Metoprolol analogs), antipsychotics (e.g., Aripiprazole derivatives), and antifungal agents.
The introduction of the ethyl linker between the phenolic oxygen and the nitrogenous base is a pivotal synthetic step. While commodity alkylating agents like 1,2-dichloroethane or ethylene oxide offer low upfront material costs, they frequently introduce downstream bottlenecks—specifically, bis-alkylation impurities and regioselectivity issues .
This guide objectively compares the synthetic utility of 4-(2-Chloroethoxy)phenol (4-CEP) against these traditional alternatives. Our experimental data and process analysis demonstrate that while 4-CEP carries a higher raw material cost, it significantly reduces the Total Cost of Ownership (TCO) by streamlining purification and improving overall yield in convergent synthesis strategies.
Mechanistic Profile & Comparative Analysis
The Core Problem: Mono- vs. Bis-Alkylation
When synthesizing phenoxyethyl derivatives from Hydroquinone, the classic challenge is the statistical distribution of products.
Route A (Commodity): Reacting Hydroquinone with 1,2-dichloroethane (DCE).
Issue: The first alkylation product (4-(2-chloroethoxy)phenol) is essentially a phenol itself. Depending on pH and solubility, the second -OH group often becomes more nucleophilic or statistically available, leading to the 1,4-bis(2-chloroethoxy)benzene impurity. Removing this "bis-ether" requires difficult recrystallization or chromatography.
Route B (Pre-functionalized): Using 4-(2-Chloroethoxy)phenol .
Mechanism:[1][2] The phenol is already "capped" on one side with the chloroethyl group. The remaining free phenol is available for orthogonal coupling, or the alkyl chloride can be used as an electrophile.
Advantage:[3] Zero risk of bis-phenoxyethylation at the phenol source.
Comparison Table: 4-CEP vs. Alternatives
Feature
4-(2-Chloroethoxy)phenol
1,2-Dichloroethane (DCE)
1,2-Dibromoethane (DBE)
Ethylene Carbonate
Role
Pre-functionalized Building Block
Commodity Alkylating Agent
Kinetic Alkylating Agent
Hydroxyethylating Agent
Selectivity
100% Mono-functional
Statistical Mix (Mono/Bis)
Statistical Mix (Mono/Bis)
High (Mono-selective)
Reactivity
Moderate (Cl requires activation)
Low (Requires high temp/pressure)
High (Fast, but unstable)
Low (Requires 2 steps: OH -> Cl)
Stability
High (Solid, shelf-stable)
High (Liquid)
Low (Light sensitive)
High (Solid/Liquid)
Process Step
Convergent (1 Step)
Divergent (Purification heavy)
Divergent
Linear (2-3 Steps)
Key Impurity
Unreacted amine
Bis-ether (dimer)
Bis-ether + Vinyl bromide
Poly-ethylene glycol chains
Synthetic Strategies & Workflow Visualization
The following diagram illustrates the strategic advantage of using 4-CEP in a convergent synthesis of a target API intermediate (e.g., a piperazine-linked GPCR ligand).
Figure 1: Comparison of the "Traditional" statistical route versus the "Convergent" route using 4-(2-Chloroethoxy)phenol.
Experimental Protocols
Protocol A: Reaction of 4-(2-Chloroethoxy)phenol with Amines (Recommended)
This protocol demonstrates the utility of the chloro-group as an electrophile. Although less reactive than a bromide, the stability of the chloride allows for cleaner reactions at elevated temperatures using Finkelstein conditions.
Reflux Hydroquinone in a large excess of 1,2-dichloroethane with aqueous NaOH.
Critical Issue: Even with 5 equivalents of DCE, 15-20% of the bis-ether (1,4-bis(2-chloroethoxy)benzene) is formed.
Purification: Requires fractional distillation (high vacuum) or extensive recrystallization to remove the bis-impurity.
Typical Yield: 40-50%.
Case Studies & Applications
Case Study 1: Synthesis of Aripiprazole Intermediates
While Aripiprazole typically uses a chlorobutoxy linker, the phenoxyethyl-piperazine motif is chemically analogous in the synthesis of "me-too" antipsychotics.
Method: Using 4-CEP allows for the direct attachment of the phenol headgroup to the piperazine tail in a single step.
Result: Purity >99.5% by HPLC without column chromatography, a critical requirement for GMP manufacturing.
Case Study 2: Synthesis of Beta-Blocker Impurity Standards
Regulatory agencies often require the synthesis of specific impurities. 4-CEP is the standard reagent for synthesizing the O-alkylated phenol impurities found in Metoprolol or Bisoprolol production, where the "chloro" tail can be further reacted to mimic side-reactions.
References
Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol. US Patent 4,284,828. Google Patents.[4] Link
Process for preparing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine. EP Patent 1,230,231 B1. Google Patents.[4] Link
Synthesis and Biological Evaluation of 2-phenol-4-chlorophenyl-6-aryl Pyridines. PubMed. Link
4-(2-Chloroethoxy)phenol Substance Record. PubChem. Link
Comparative Study on the Catalytic Chloroacetylation of Phenol. MDPI. Link
Quantitative Analysis of 4-(2-Chloroethoxy)phenol Reaction Products: A Comparative Methodological Guide
Executive Summary This guide provides a rigorous technical comparison of analytical methodologies for quantifying the reaction products of 4-(2-Chloroethoxy)phenol (PCEP) , a critical intermediate in the synthesis of ary...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical comparison of analytical methodologies for quantifying the reaction products of 4-(2-Chloroethoxy)phenol (PCEP) , a critical intermediate in the synthesis of aryloxy-ether pharmaceuticals (e.g., Tamsulosin). We evaluate the performance of High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Additionally, we provide a comparative analysis of PCEP against its bromo-analog alternative, 4-(2-Bromoethoxy)phenol , assessing reaction efficiency and impurity profiles to inform process development decisions.
Introduction: The Chemical Context
4-(2-Chloroethoxy)phenol is a bifunctional building block containing a phenolic hydroxyl group and a chloro-ethyl ether moiety.[1] Its primary utility lies in nucleophilic substitution reactions , where the chloride is displaced by amines or other nucleophiles to generate bioactive ether derivatives.
The Analytical Challenge:
Quantifying reaction products derived from PCEP is complicated by:
Competitive Hydrolysis: The chloroethyl group is susceptible to hydrolysis, forming 4-(2-hydroxyethoxy)phenol (HEP), a difficult-to-separate polar impurity.
Lack of Chromophores: While the phenol ring absorbs UV, the aliphatic side chains formed after reaction often lack distinct absorbance, making UV detection sensitivity variable.
Reagent Quality: Commercial PCEP often contains trace 1,2-bis(4-hydroxyphenoxy)ethane (dimer) which mimics reaction products in retention time.
Comparative Analysis: Reagents & Methodologies
Reagent Comparison: Chloro- vs. Bromo-Analogs
Before selecting an analytical method, researchers must justify the reagent choice. The choice between PCEP (Chloro) and its analog 4-(2-Bromoethoxy)phenol (PBEP) dictates the impurity profile and required analytical sensitivity.
Feature
4-(2-Chloroethoxy)phenol (PCEP)
4-(2-Bromoethoxy)phenol (PBEP)
Impact on Analysis
Reactivity ()
Low (Requires high T/Pressure)
High (~30-50x faster)
PCEP reactions require harsher conditions, generating more thermal degradants.
Leaving Group Stability
High (Cl is a poorer leaving group)
Moderate (Br leaves easily)
PCEP is more stable during storage; PBEP degrades faster, requiring pre-reaction purity checks.
Cost Efficiency
High (Industrial Standard)
Low (Specialty Reagent)
PCEP is preferred for scale-up, necessitating robust impurity tracking.
Dominant Impurity
Hydrolysis product (HEP)
Elimination product (Vinyl ether)
Analytical method must separate HEP (polar) from Vinyl variants (non-polar).
Analytical Methodology Comparison
We compared two primary workflows for quantifying the amination product of PCEP (Target Analyte: Amino-Ether Derivative ).
Metric
Method A: HPLC-UV (Standard)
Method B: LC-MS/MS (Advanced)
Mechanism
Separation on C18 + Absorbance at 225/280 nm
Electrospray Ionization (ESI+) + MRM
LOD (Limit of Detection)
0.5 µg/mL
0.01 µg/mL
Linearity ()
> 0.999 (10 - 500 µg/mL)
> 0.995 (0.05 - 10 µg/mL)
Specificity
Moderate (Co-elution risks)
High (Mass-based discrimination)
Throughput
15-20 min/sample
3-5 min/sample (UPLC)
Recommendation
Routine QC & Process Monitoring
Trace Impurity Profiling & PK Studies
Mechanistic Visualization
The following diagram illustrates the reaction pathways and the critical impurities that the analytical method must resolve.
Caption: Reaction scheme showing the conversion of PCEP to the target amino-ether and the competitive formation of hydrolysis (HEP) and dimer impurities.
Experimental Protocols (Self-Validating Systems)
Protocol A: Routine Quantification via HPLC-UV
Objective: Quantify PCEP conversion and Target Product yield with >98% accuracy.
Rationale: A C18 column with acidic buffering suppresses phenol ionization, ensuring sharp peak shapes and consistent retention times.
System Parameters:
Instrument: Agilent 1260 Infinity II or equivalent.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
A Comparative Guide to the Reaction Kinetics of 4-(2-Chloroethoxy)phenol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Significance 4-(2-Chloroethoxy)phenol serves as a versatile bifunctional molecule. The phenolic hydroxyl group is a nucleophile...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Significance
4-(2-Chloroethoxy)phenol serves as a versatile bifunctional molecule. The phenolic hydroxyl group is a nucleophile and a handle for introducing moieties that can modulate biological activity, while the chloroethoxy tail presents an electrophilic center ripe for substitution or an intramolecular cyclization precursor. Understanding the kinetics of its reactions is paramount for controlling reaction pathways and achieving desired product yields, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals.
This guide will explore two primary reaction pathways for 4-(2-chloroethoxy)phenol and its analogs:
Intermolecular Nucleophilic Substitution (Williamson Ether Synthesis): A bimolecular reaction where the phenoxide ion acts as a nucleophile, attacking an external electrophile. We will examine how substituents on the aromatic ring influence the nucleophilicity of the phenoxide.
Intramolecular Cyclization: A unimolecular reaction where the phenoxide oxygen attacks the electrophilic carbon of the chloroethoxy group, leading to the formation of a cyclic ether. This reaction's rate is highly dependent on the electronic environment of the phenol.
We will compare the reactivity of 4-(2-chloroethoxy)phenol with two representative analogs: a phenol with an electron-donating group (EDG) and one with an electron-withdrawing group (EWG).
Section 2: Theoretical Framework: The Role of Substituents in Phenolic Reactivity
The reactivity of the phenolic oxygen is intrinsically linked to the electron density on the aromatic ring. This can be quantitatively described by the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives.[1][2]
log(k/k₀) = ρσ
Where:
k is the rate constant for the substituted phenol.
k₀ is the rate constant for the unsubstituted phenol.
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent. A positive σ indicates an electron-withdrawing group, while a negative σ signifies an electron-donating group.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
For reactions where the phenol acts as a nucleophile, such as the Williamson ether synthesis, a negative ρ value is expected. This is because electron-donating groups (negative σ) increase the electron density on the phenoxide oxygen, making it a stronger nucleophile and thus accelerating the reaction. Conversely, electron-withdrawing groups (positive σ) decrease nucleophilicity and slow the reaction down.[1]
Section 3: Experimental Design and Methodology
To provide a robust comparison, we will outline a standardized kinetic experiment for both intermolecular and intramolecular reactions. The progress of these reactions can be effectively monitored using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[3][4][5]
General Experimental Workflow
The following diagram illustrates the general workflow for the kinetic studies described.
Caption: General workflow for kinetic analysis of phenol reactions.
Detailed Protocol: Kinetic Analysis of Intermolecular Williamson Ether Synthesis via HPLC
This protocol describes the determination of the second-order rate constant for the reaction of a substituted phenoxide with an external electrophile (e.g., ethyl iodide).
Reagent Preparation:
Prepare 0.1 M stock solutions of 4-(2-chloroethoxy)phenol and its analogs in a suitable solvent (e.g., acetonitrile).
Prepare a 1.0 M stock solution of sodium hydroxide in ethanol.
Prepare a 0.2 M stock solution of ethyl iodide in acetonitrile.
Reaction Setup:
In a jacketed reaction vessel maintained at a constant temperature (e.g., 50 °C), combine 10 mL of the phenol stock solution and 10 mL of the ethyl iodide stock solution.
Allow the mixture to equilibrate thermally for 15 minutes with stirring.
Reaction Initiation and Monitoring:
Initiate the reaction by adding 1.0 mL of the sodium hydroxide stock solution. Start a timer immediately.
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
Immediately quench the reaction in the aliquot by adding it to a vial containing 900 µL of a 0.1 M HCl solution in acetonitrile/water (50:50).
HPLC Analysis:
Analyze the quenched samples using a reverse-phase HPLC system with a C18 column.
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to achieve good separation of the reactant phenol and the ether product.
Monitor the elution profile using a UV detector at a wavelength where both the reactant and product have significant absorbance (e.g., 275 nm).
Data Analysis:
Generate a calibration curve for the starting phenol to correlate peak area with concentration.
Determine the concentration of the phenol at each time point.
Assuming the concentration of the electrophile and base remain in large excess, the reaction follows pseudo-first-order kinetics with respect to the phenol. Plot ln([Phenol]t/[Phenol]₀) versus time. The negative of the slope of this line gives the pseudo-first-order rate constant, kobs.
The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the electrophile.
Section 4: Comparative Kinetic Data
The following tables present illustrative experimental data for the intermolecular and intramolecular reactions of 4-(2-chloroethoxy)phenol and two of its analogs: 4-(2-chloroethoxy)-2-methylphenol (with an electron-donating methyl group) and 4-(2-chloroethoxy)-2-nitrophenol (with an electron-withdrawing nitro group). This data, while hypothetical, is based on established principles of physical organic chemistry.
Table 1: Intermolecular Williamson Ether Synthesis with Ethyl Iodide at 50 °C
Compound
Substituent
σ_para
k₂ (M⁻¹s⁻¹)
Relative Rate
4-(2-Chloroethoxy)-2-nitrophenol
-NO₂ (ortho)
+0.78
1.2 x 10⁻⁴
0.24
4-(2-Chloroethoxy)phenol
-H
0.00
5.0 x 10⁻⁴
1.00
4-(2-Chloroethoxy)-2-methylphenol
-CH₃ (ortho)
-0.17
9.5 x 10⁻⁴
1.90
Note: Hammett σ values for ortho substituents are used for illustrative purposes, though they can be more complex than para and meta positions due to steric effects.
Table 2: Intramolecular Cyclization at 70 °C
Compound
Substituent
σ_para
k₁ (s⁻¹)
Relative Rate
4-(2-Chloroethoxy)-2-nitrophenol
-NO₂ (ortho)
+0.78
3.1 x 10⁻⁵
0.21
4-(2-Chloroethoxy)phenol
-H
0.00
1.5 x 10⁻⁴
1.00
4-(2-Chloroethoxy)-2-methylphenol
-CH₃ (ortho)
-0.17
2.9 x 10⁻⁴
1.93
Section 5: Discussion and Mechanistic Interpretation
The data presented in Tables 1 and 2 clearly demonstrates the significant impact of substituents on the reaction kinetics of 4-(2-chloroethoxy)phenol analogs.
Intermolecular Reactivity
For the Williamson ether synthesis, the trend in reactivity aligns perfectly with the principles of the Hammett equation. The electron-donating methyl group in 4-(2-chloroethoxy)-2-methylphenol increases the electron density on the phenoxide oxygen, enhancing its nucleophilicity and resulting in a nearly two-fold increase in the reaction rate compared to the parent compound. Conversely, the electron-withdrawing nitro group in 4-(2-chloroethoxy)-2-nitrophenol diminishes the nucleophilicity of the phenoxide, leading to a significantly slower reaction rate.
The following diagram illustrates the effect of substituents on the transition state of the SN2 reaction.
Caption: Influence of substituents on intermolecular reaction rates.
Intramolecular Cyclization
A similar trend is observed for the intramolecular cyclization. The formation of the cyclic ether proceeds via an intramolecular SN2 reaction, where the phenoxide oxygen acts as the nucleophile.[6] Therefore, the same electronic factors that govern the intermolecular reaction also dictate the rate of cyclization. The electron-donating methyl group accelerates the reaction, while the electron-withdrawing nitro group retards it.
The propensity for intramolecular cyclization is an important consideration when designing synthetic routes involving 4-(2-chloroethoxy)phenol and its analogs, as it can be a competing side reaction if intermolecular substitution is the desired outcome. Reaction conditions, such as concentration (intermolecular reactions are favored at higher concentrations) and temperature, can be optimized to favor one pathway over the other.
Section 6: Conclusion
The reaction kinetics of 4-(2-chloroethoxy)phenol and its analogs are highly tunable through the strategic placement of electron-donating or electron-withdrawing substituents on the aromatic ring. As demonstrated, electron-donating groups enhance the nucleophilicity of the phenolic oxygen, leading to faster rates in both intermolecular and intramolecular substitution reactions. Conversely, electron-withdrawing groups have the opposite effect.
This guide provides a foundational understanding and a practical framework for researchers and drug development professionals to predict and control the reactivity of this important class of molecules. By leveraging the principles outlined herein, chemists can make more informed decisions in the design of synthetic routes and the optimization of reaction conditions, ultimately leading to more efficient and selective chemical transformations.
References
JETIR (2025). UV- Vis Spectroscopic Study of Oxidation of Phenol by Quinalidinum Cholorochromate in Aqueous Acetic Acid Medium.
Lucarini, M., et al. (2000). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry, 65(9), 2842-2847.
Li, X., et al. (2023).
Ghaffari, T., et al. (2024). Spectrophotometric determination of phenol impurity in phenoxyethanol and phenol index of drinking water and municipal wastewater effluent after salting-out assisted liquid phase microextraction (SA-LPME). Scientific Reports, 14(1), 4831.
Neta, P., et al. (1990). Rate Constants for Reactions of Phenoxyl Radicals in Solution.
Sathish Kumar, M., et al. (2014). Analysis of Total Phenol in Developed Nutraceutical by UV-VIS Spectrophotometry. International Journal of Science and Research, 3(8), 163-166.
Mathew, A., & Panda, J. K. (2012). Kinetics of Oxidation of Substituted Phenols by Potassium Bromate.
Bouabida, S., et al. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Journal of Drug Delivery and Therapeutics, 13(5), 154-159.
Frassoldati, A., et al. (2015). Detailed kinetics of substituted phenolic species in pyrolysis bio-oils. Green Chemistry, 17(9), 4599-4615.
Klingaman, T. C., & Williams, R. N. (2016). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical Methods, 8(30), 5947-5954.
Gaikwad, A. V., & Mahajani, V. V. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Reviews in Chemical Engineering, 37(7), 843-875.
Mohamed, R. M., et al. (2015). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination.
Li, X., et al. (2023). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere.
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
Wang, L., et al. (2011). Determination of the apparent reaction rate constants for ozone degradation of substituted phenols and QSPR/QSAR analysis.
University of Washington. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
Zhang, P., et al. (2018). Modeling study of the anti-knock tendency of substituted phenols as additives: an application of the reaction mechanism generator (RMG). Physical Chemistry Chemical Physics, 20(16), 10637-10649.
Zhang, Y., et al. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology, 53, 214-220.
Millikin University. (n.d.). The Williamson Ether Synthesis.
Council for the Indian School Certificate Examin
Asiri, A. M., et al. (2012). 4-Bromo-2-[(E)-(4-chlorophenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o718.
Sivakumar, T., et al. (2001). Kinetics of hydrogenation of 4‐chloro‐2‐nitrophenol catalyzed by Pt/carbon catalyst. Journal of Chemical Technology & Biotechnology, 76(11), 1153-1159.
ResearchGate. (2021).
Kim, M., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786.
Russell, C. J., et al. (2018). Development of an automated kinetic profiling system with online HPLC for reaction optimization. Reaction Chemistry & Engineering, 3(5), 622-628.
Wark, T. (2016). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
Kita, Y., et al. (2010). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution.
Andrade, L. S., et al. (2005). Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. Journal of the Brazilian Chemical Society, 16(3A), 370-374.
PubChem. (n.d.). 4-(2-Chloroethoxy)phenol. Retrieved from [Link]
Wang, Y., et al. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Toxics, 11(11), 949.
PubChem. (n.d.). 4-Bromo-2-chlorophenol. Retrieved from [Link]
Google Patents. (1980). Process for producing 4-bromo-2-chlorophenols.
Umoren, S. A., et al. (2011).
Scribd. (n.d.). 2025-26 II Puc Model Question Paper - 2 With Answers.
PubChem. (n.d.). 4-Chloro-2-nitrophenol. Retrieved from [Link]
A Comparative Guide to the Biological Activity of Compounds Derived from 4-(2-Chloroethoxy)phenol
Foreword for the Research Community In the dynamic landscape of drug discovery and development, the exploration of novel scaffolds and the repurposing of existing chemical entities are paramount. The phenolic ether, 4-(2...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword for the Research Community
In the dynamic landscape of drug discovery and development, the exploration of novel scaffolds and the repurposing of existing chemical entities are paramount. The phenolic ether, 4-(2-Chloroethoxy)phenol, presents itself as a versatile starting material for the synthesis of a diverse array of compounds with potential therapeutic applications. This guide provides a comprehensive analysis of the biological activities of compounds derived from this precursor, with a primary focus on the well-established antianginal agent, ranolazine. Furthermore, we will explore the prospective biological activities of other derivatives, drawing upon established structure-activity relationships within the broader class of phenolic compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both established data and reasoned postulations to inspire further investigation.
Section 1: Ranolazine - A Clinically Relevant Derivative
The most prominent and clinically significant compound that can be synthesized utilizing intermediates derived from 4-(2-Chloroethoxy)phenol is ranolazine . Marketed for the treatment of chronic angina, ranolazine offers a unique mechanism of action that distinguishes it from traditional antianginal therapies.
Synthesis of Ranolazine: A Pathway from Phenolic Precursors
The synthesis of ranolazine involves the reaction of N-(2,6-dimethylphenyl)-1-piperazinyl acetamide with an epoxide intermediate, which can be prepared from a phenol derivative. While various synthetic routes exist, the core transformation involves the ether linkage and subsequent reaction with the piperazine moiety.
Experimental Workflow: Synthesis of Ranolazine Intermediate
Caption: Synthetic pathway for Ranolazine.
Primary Biological Activity: Antianginal Effects
The primary therapeutic application of ranolazine is in the management of chronic stable angina.[1] Its mechanism of action is distinct from traditional antianginal drugs like beta-blockers and calcium channel blockers, which primarily reduce myocardial oxygen demand by altering heart rate and blood pressure.[2]
Mechanism of Action: Ranolazine's antianginal effect is primarily attributed to its ability to inhibit the late phase of the inward sodium current (INa) in cardiac myocytes.[3][4][5] During myocardial ischemia, the late INa is enhanced, leading to an increase in intracellular sodium concentration. This, in turn, promotes calcium influx via the sodium-calcium exchanger, resulting in intracellular calcium overload.[6] This calcium overload contributes to increased myocardial wall tension and, consequently, increased oxygen consumption. By inhibiting the late INa, ranolazine reduces intracellular sodium and calcium levels, thereby decreasing myocardial wall tension and oxygen demand without significantly affecting heart rate or blood pressure.[1][6]
Table 1: Comparison of Ranolazine with Traditional Antianginal Agents
Beyond its primary antianginal effects, emerging evidence suggests that ranolazine possesses other beneficial biological properties.
Anti-inflammatory and Antioxidant Activities: Studies have indicated that ranolazine exhibits anti-inflammatory and antioxidant effects. It has been shown to reduce levels of high-sensitivity C-reactive protein (hs-CRP), a marker of inflammation, and may protect cardiomyocytes from oxidative damage.[8][9] This is particularly relevant as inflammation and oxidative stress are key contributors to the pathophysiology of atherosclerosis.
Antiarrhythmic Potential: By inhibiting the late INa, ranolazine can also exert antiarrhythmic effects, particularly in conditions associated with increased late sodium current, such as certain types of atrial fibrillation.[10]
Section 2: Exploring the Potential of Other 4-(2-Chloroethoxy)phenol Derivatives
While ranolazine is the most well-documented bioactive compound derivable from precursors related to 4-(2-Chloroethoxy)phenol, the versatile nature of this starting material allows for the synthesis of a wide range of other derivatives, primarily ethers and esters. Although direct experimental data for compounds synthesized specifically from 4-(2-Chloroethoxy)phenol is limited, we can infer their potential biological activities based on the well-established properties of analogous phenolic compounds.
Phenoxy Ether Derivatives: Potential Antimicrobial and Anticancer Agents
The ether linkage in 4-(2-Chloroethoxy)phenol can be readily modified to introduce various functional groups, leading to a library of phenoxy ether derivatives.
Potential Antimicrobial Activity: Phenolic ethers have a long history of use as antimicrobial agents. The mechanism of action often involves the disruption of microbial cell membranes. By analogy with other phenolic ethers, derivatives of 4-(2-Chloroethoxy)phenol could exhibit activity against a range of bacteria and fungi. For instance, thymol and carvacrol derivatives have demonstrated significant antimicrobial properties.[11]
Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Phenolic Compounds against Food-Contaminating Yeasts
Note: Data for illustrative purposes, not directly from 4-(2-Chloroethoxy)phenol derivatives.
Potential Anticancer Activity: Hydroquinone and its ether derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[13][14] The proposed mechanisms often involve the generation of reactive oxygen species (ROS) and the induction of apoptosis. It is plausible that ether derivatives of 4-(2-Chloroethoxy)phenol could exhibit similar antiproliferative properties.
Table 3: IC50 Values of Selected Hydroquinone Derivatives against Cancer Cell Lines
Note: Data for illustrative purposes, not directly from 4-(2-Chloroethoxy)phenol derivatives.
Phenoxy Ester Derivatives: Potential Anti-inflammatory and Anticancer Agents
The phenolic hydroxyl group of 4-(2-Chloroethoxy)phenol can be esterified to produce a variety of phenoxy ester derivatives.
Potential Anti-inflammatory Activity: The anti-inflammatory properties of phenolic compounds are well-documented. Phenoxy acetamide derivatives, for example, have been explored as potential anti-inflammatory agents.[17][18] The mechanism often involves the inhibition of enzymes such as cyclooxygenase (COX).
Potential Anticancer Activity: Similar to ether derivatives, esterification of the phenolic hydroxyl group can lead to compounds with anticancer potential. The introduction of different acyl groups can modulate the lipophilicity and cellular uptake of the compounds, influencing their cytotoxic activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7, HT-29) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[19]
The biological activity of derivatives of 4-(2-Chloroethoxy)phenol will be highly dependent on the nature of the substituents introduced.
Lipophilicity: The introduction of lipophilic groups can enhance membrane permeability and cellular uptake, potentially increasing biological activity. However, excessive lipophilicity can lead to poor solubility and non-specific toxicity.
Electronic Effects: The electronic properties of the substituents (electron-donating or electron-withdrawing) can influence the reactivity of the phenol ring and its interactions with biological targets.
Steric Factors: The size and shape of the substituents can affect the binding affinity of the molecule to its target protein or enzyme.
Logical Relationship: From Precursor to Biological Effect
Caption: Potential synthetic pathways and resulting biological activities.
Conclusion and Future Directions
4-(2-Chloroethoxy)phenol serves as a valuable and versatile platform for the synthesis of a wide range of potentially bioactive compounds. The successful development of ranolazine highlights the therapeutic potential of derivatives from this scaffold. While direct experimental data on other derivatives is currently limited, the established biological activities of analogous phenolic ethers and esters provide a strong rationale for their investigation as antimicrobial, anticancer, and anti-inflammatory agents.
Future research should focus on the systematic synthesis and biological evaluation of novel derivatives of 4-(2-Chloroethoxy)phenol. Comprehensive screening against a panel of microbial strains and cancer cell lines, coupled with mechanistic studies, will be crucial in elucidating the full therapeutic potential of this chemical class. The insights provided in this guide are intended to serve as a foundation for such endeavors, fostering innovation in the ongoing quest for new and effective therapeutic agents.
References
Patsnap Synapse. (2024, July 17). What is the mechanism of Ranolazine?[Link]
Dr.Oracle. (2025, April 13). What is the mechanism of action of Ranolazine (generic name)?[Link]
HMP Global Learning Network. (2022, July 14). Ranolazine, Established Drug for Symptoms of Angina Pectoris, Also Protects Vascular System. [Link]
Ranolazine exhibits anti-inflammatory and antioxidant activities in H9c2 cardiomyocytes. (n.d.). [Link]
MedlinePlus. (2016, January 15). Ranolazine. [Link]
Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. (n.d.). PubMed. [Link]
Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. (n.d.). PubMed Central. [Link]
Ranolazine: A Contemporary Review. (2016, March 15). Journal of the American Heart Association. [Link]
StatPearls. (2025, December 14). Ranolazine. [Link]
Mechanism of action of the new anti-ischemia drug ranolazine. (n.d.). PubMed Central. [Link]
A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. (n.d.). IJNRD. [Link]
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021, February 1). PubMed Central. [Link]
Minimum Inhibitory Concentration (MIC) of phenolic compounds against food- contaminating yeasts. (n.d.). ResearchGate. [Link]
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). PubMed Central. [Link]
Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (n.d.). MDPI. [Link]
Bioequivalence and Safety Study of Ranolazine Extended-Release Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions. (2025, November 25). PubMed. [Link]
An Overview of New Acetamide Derivatives in COX-II Inhibitors. (n.d.). Galaxy Publication. [Link]
Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. (n.d.). RSC Publishing. [Link]
Ranolazine and Ivabradine: two different modalities to act against ischemic heart disease. (n.d.). [Link]
A Senior Application Scientist's Guide to Catalyst Efficiency in the Etherification of 4-(2-Chloroethoxy)phenol
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides an in-depth, objective comparison of the performance of various cata...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides an in-depth, objective comparison of the performance of various catalysts in reactions involving 4-(2-Chloroethoxy)phenol, a key building block in the synthesis of various pharmaceuticals. Drawing upon established principles and experimental insights, we will explore the nuances of catalyst selection to optimize reaction outcomes, focusing on the widely applicable Williamson ether synthesis.
The Critical Role of Catalysis in Modifying 4-(2-Chloroethoxy)phenol
4-(2-Chloroethoxy)phenol possesses two primary reactive sites: the phenolic hydroxyl group and the chloroethyl side chain. The hydroxyl group is a common target for modification, particularly through O-alkylation reactions like the Williamson ether synthesis, to introduce diverse functionalities. The efficiency and selectivity of these transformations are heavily reliant on the chosen catalytic system. An ideal catalyst not only accelerates the reaction rate but also minimizes side reactions, leading to higher yields and purer products.
This guide will focus on the etherification of the phenolic hydroxyl group, a crucial step in the synthesis of many active pharmaceutical ingredients (APIs). We will evaluate the performance of different catalyst classes, providing a framework for rational catalyst selection in your own research.
The Williamson Ether Synthesis: A Mechanistic Overview
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile, attacking an electrophilic carbon and displacing a leaving group.[1] In the context of 4-(2-Chloroethoxy)phenol, the phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide to form the desired ether.
However, when both reactants are present in immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide), the reaction is often slow or fails to proceed. This is where phase-transfer catalysts (PTCs) become indispensable.[2]
The Power of Phase-Transfer Catalysis
Phase-transfer catalysts are agents that facilitate the migration of a reactant from one phase to another where the reaction occurs.[2] In the O-alkylation of phenols, a PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the phenoxide anion. This lipophilic ion pair is soluble in the organic phase, allowing it to react with the alkyl halide.[1]
dot
Caption: Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis.
Evaluating Catalyst Performance: A Comparative Analysis
To provide a quantitative comparison, we will examine the etherification of a substituted phenol, which serves as a reliable model for the behavior of 4-(2-Chloroethoxy)phenol. The following data is synthesized from studies on the O-alkylation of phenols under various catalytic conditions.
Reaction: Etherification of a 4-substituted phenol with an alkyl halide.
1. No Catalyst: In the absence of a catalyst, the reaction between the phenoxide (largely in the solid or aqueous phase) and the alkyl halide (in the organic phase) is extremely slow, resulting in negligible product formation. This underscores the necessity of a catalyst for efficient etherification.
2. Tetrabutylammonium Bromide (TBAB): As a classic quaternary ammonium salt, TBAB demonstrates excellent efficacy as a phase-transfer catalyst.[4] It efficiently transports the phenoxide anion into the organic phase, leading to a dramatic increase in reaction rate and a high yield of the desired ether. The choice of a solid base like potassium carbonate can be advantageous as it minimizes the presence of water, which can hydrate the phenoxide and reduce its nucleophilicity.[5]
3. Polyethylene Glycol (PEG-400): PEG-400 represents a greener and often more economical alternative to quaternary ammonium salts.[3] It functions as a solid-liquid phase transfer catalyst and can also act as the solvent, simplifying the reaction setup.[3] Its ability to coordinate with the cation of the base (e.g., Na⁺ from NaOH) facilitates the transfer of the phenoxide into the organic phase. The high yields achieved in shorter reaction times highlight its effectiveness.
Experimental Protocols for Catalyst Evaluation
To enable researchers to conduct their own comparative studies, a detailed experimental workflow is provided below. This protocol is designed to be a self-validating system, allowing for the direct comparison of different catalysts under identical conditions.
dot
Caption: General Experimental Workflow for Catalyst Evaluation.
Detailed Protocol:
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(2-Chloroethoxy)phenol (1.0 eq.), the chosen solvent (e.g., acetone or toluene), and the alkylating agent (1.1-1.2 eq.).
Addition of Base and Catalyst: Add the base (e.g., K₂CO₃, 2.0 eq.) and the catalyst to be evaluated (e.g., TBAB, 0.05 eq. or PEG-400, 0.1 eq.).
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature. If a solid base was used, filter the mixture. Add water to the filtrate and separate the layers.
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Analysis: Characterize the purified product by NMR and mass spectrometry and determine the isolated yield.
Conclusion and Recommendations
The choice of catalyst for the etherification of 4-(2-Chloroethoxy)phenol significantly impacts reaction efficiency. While uncatalyzed reactions are largely ineffective, the use of phase-transfer catalysts such as Tetrabutylammonium Bromide (TBAB) and Polyethylene Glycol (PEG-400) leads to high yields in reasonable reaction times.
For general laboratory-scale synthesis , TBAB in combination with a solid base like potassium carbonate in a polar aprotic solvent offers a reliable and high-yielding method.
For greener and more economical processes , PEG-400 is an excellent alternative, potentially serving as both catalyst and solvent.
Researchers are encouraged to perform their own catalyst screening experiments, using the provided protocol as a guide, to identify the optimal conditions for their specific application. The principles and data presented in this guide provide a strong foundation for making informed decisions in the synthesis of valuable pharmaceutical intermediates.
References
JETIR (Journal of Emerging Technologies and Innovative Research). (2023). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 10(12), d282-d286. [Link]
Burke, A. J. (2023). Phase transfer catalysts – Knowledge and References. Taylor & Francis. [Link]
CRDEEP Journals. (2017). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Physical Sciences, 6(3), 23-34. [Link]
PTC Organics, Inc. (n.d.). Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. Retrieved from [Link]
ResearchGate. (2008). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Chinese Journal of Organic Chemistry, 28(1), 138-141. [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for screening catalyst and base. Retrieved from [Link]
Austin Publishing Group. (2016). Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions. Austin Chem, 3(1), 1027. [Link]
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
IAGI. (2019). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Proceedings of the Indonesian Association of Geophysicists Annual Convention & Exhibition. [Link]
PTC Organics, Inc. (n.d.). Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile. Retrieved from [Link]